molecular formula C29H39N7O3S B12388433 Ficonalkib CAS No. 2233574-95-1

Ficonalkib

Numéro de catalogue: B12388433
Numéro CAS: 2233574-95-1
Poids moléculaire: 565.7 g/mol
Clé InChI: LDTJJGGYLQQRSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ficonalkib is an orally bioavailable, third-generation inhibitor of the receptor tyrosine kinase (RTK) anaplastic lymphoma kinase (ALK), with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits ALK wild-type tyrosine kinase and numerous ALK mutations, including acquired resistance mutations. Inhibition of ALK leads to the disruption of ALK-mediated signaling and the inhibition of cell growth in ALK-expressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK dysregulation and gene rearrangements are associated with a variety of tumor cell types.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

2233574-95-1

Formule moléculaire

C29H39N7O3S

Poids moléculaire

565.7 g/mol

Nom IUPAC

2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-propan-2-ylsulfonylphenyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C29H39N7O3S/c1-19(2)40(37,38)26-9-7-6-8-24(26)31-28-22-12-15-30-27(22)33-29(34-28)32-23-11-10-21(18-25(23)39-5)36-16-13-20(14-17-36)35(3)4/h6-11,18-20H,12-17H2,1-5H3,(H3,30,31,32,33,34)

Clé InChI

LDTJJGGYLQQRSP-UHFFFAOYSA-N

SMILES canonique

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2CCN3)NC4=C(C=C(C=C4)N5CCC(CC5)N(C)C)OC

Origine du produit

United States

Foundational & Exploratory

Ficonalkib (SY-3505): A Technical Guide on the Mechanism of Action in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Non-Small Cell Lung Cancer (NSCLC) driven by anaplastic lymphoma kinase (ALK) gene rearrangements represents a distinct molecular subtype affecting approximately 3-5% of NSCLC patients, particularly younger individuals with a history of light or no smoking.[1] While ALK tyrosine kinase inhibitors (TKIs) have revolutionized treatment, acquired resistance inevitably leads to disease progression.[2][3] this compound (SY-3505) is a potent, central nervous system (CNS)-penetrant, third-generation ALK-TKI specifically designed to address the challenges of resistance to previous-generation inhibitors.[4][5] This document provides an in-depth technical overview of this compound's mechanism of action, summarizing its effects on core signaling pathways and presenting key clinical efficacy and safety data. It also outlines standard experimental protocols relevant to its preclinical evaluation.

Core Mechanism of Action: Targeting the ALK Kinase Domain

The primary oncogenic driver in ALK-positive NSCLC is a fusion protein, most commonly EML4-ALK, which results in constitutive, ligand-independent activation of the ALK kinase domain.[6] This aberrant activity drives downstream signaling pathways that promote cell proliferation and survival.[7]

This compound exerts its therapeutic effect by functioning as a highly selective, ATP-competitive inhibitor of the ALK tyrosine kinase. It binds to the ATP-binding pocket of the ALK kinase domain, preventing the autophosphorylation and subsequent activation of the receptor. This blockade is the critical initiating step in its anti-tumor activity. In vitro assays have demonstrated that this compound is effective against a spectrum of ALK mutations known to confer resistance to first and second-generation TKIs.[4][5]

cluster_0 ALK Kinase Domain ATP_Site ATP Binding Site This compound This compound Block This compound->Block ATP ATP ATP->ATP_Site Binds Block->ATP_Site Competitively Inhibits ALK_Signaling_Pathway cluster_PI3K PI3K/AKT Pathway cluster_RAS RAS/MEK Pathway cluster_JAK JAK/STAT Pathway This compound This compound EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) This compound->EML4_ALK Inhibits PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Outcome Cell Proliferation, Survival, Angiogenesis mTOR->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome STAT3 STAT3 JAK->STAT3 STAT3->Outcome A Prepare Reagents (ALK Enzyme, Substrate, ATP) C Incubate Enzyme, Substrate, and this compound A->C B Create Serial Dilution of this compound B->C D Initiate Reaction (Add ATP) C->D E Stop Reaction & Quantify Phosphorylation D->E F Plot Dose-Response Curve & Calculate IC50 E->F A Treat Cells with this compound & Prepare Lysates B Quantify Protein (BCA Assay) A->B C Separate Proteins by Size (SDS-PAGE) B->C D Transfer Proteins to Membrane C->D E Incubate with Primary & Secondary Antibodies D->E F Add Chemiluminescent Substrate & Image Bands E->F

References

Preclinical Anticancer Efficacy of Ficonalkib: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficonalkib (also known as SY-3505) is a potent and selective third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, demonstrating significant promise in preclinical studies for the treatment of cancers harboring ALK genetic alterations, particularly non-small cell lung cancer (NSCLC). Its development has been driven by the need to overcome resistance to first and second-generation ALK inhibitors. This technical guide provides a comprehensive overview of the preclinical data supporting the anticancer effects of this compound, with a focus on its mechanism of action, in vitro potency, and methodologies for its preclinical evaluation.

Mechanism of Action

This compound exerts its anticancer effects primarily through the targeted inhibition of ALK, a receptor tyrosine kinase.[1] In certain cancers, chromosomal rearrangements lead to the formation of fusion genes (e.g., EML4-ALK), resulting in a constitutively active ALK protein that drives uncontrolled cell proliferation and survival.[2] this compound binds to the ATP-binding site of the ALK kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[1]

Furthermore, this compound has been designed to be a brain-penetrant inhibitor, a critical feature for treating brain metastases, which are common in ALK-positive NSCLC patients.[3][4] Preclinical evidence also suggests that this compound is effective against a wide range of ALK mutations that confer resistance to earlier-generation ALK inhibitors.[5][6]

Below is a diagram illustrating the targeted inhibition of the ALK signaling pathway by this compound.

cluster_extracellular cluster_membrane Plasma Membrane cluster_intracellular cluster_pi3k PI3K/AKT/mTOR Pathway cluster_ras RAS/MEK/ERK Pathway cluster_jak JAK/STAT Pathway Ligand Growth Factor (Ligand) ALK ALK Receptor Tyrosine Kinase p_ALK Phosphorylated ALK (Active) ALK->p_ALK Autophosphorylation This compound This compound This compound->ALK Inhibition ATP ATP ATP->ALK PI3K PI3K p_ALK->PI3K RAS RAS p_ALK->RAS JAK JAK p_ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation start Start culture Culture Cancer Cell Lines start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with this compound (Serial Dilution) seed->treat incubate Incubate for 72 hours treat->incubate assay Add Viability Reagent (e.g., MTT) incubate->assay read Measure Absorbance/ Luminescence assay->read analyze Calculate IC50 Values read->analyze end End analyze->end start Start treat_cells Treat Cells with This compound start->treat_cells lysis Cell Lysis and Protein Quantification treat_cells->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer immunoblot Immunoblotting with Specific Antibodies transfer->immunoblot detect Chemiluminescent Detection immunoblot->detect analyze Image and Quantify Band Intensities detect->analyze end End analyze->end

References

Ficonalkib: A Novel Kinase Inhibitor with Therapeutic Potential in Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ficonalkib is an investigational third-generation, orally bioavailable tyrosine kinase inhibitor that has demonstrated potent and selective inhibition of both Anaplastic Lymphoma Kinase (ALK) and the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2] While its primary development has focused on oncology, particularly in the context of ALK-positive non-small cell lung cancer, its mechanism of action holds significant promise for the treatment of a range of autoimmune and inflammatory disorders.[1] This technical guide provides a comprehensive overview of the scientific rationale, preclinical data (represented illustratively due to the limited public availability of this compound-specific autoimmune preclinical results), and experimental methodologies for investigating the role of this compound in autoimmune diseases.

Introduction to this compound and its Mechanism of Action

This compound (also known as SY-3505) is a small molecule inhibitor designed to target specific molecular pathways involved in cell growth, proliferation, and survival.[1][3][4] Initially characterized as a potent ALK inhibitor, this compound also exerts significant inhibitory effects on the PI3K/AKT/mTOR pathway.[1] This dual inhibitory capacity is of particular interest in the context of autoimmune diseases, where both aberrant cell signaling and immune cell dysregulation are key pathological features.

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes in immune cells, including their activation, differentiation, proliferation, and survival. Dysregulation of this pathway is a hallmark of many autoimmune diseases, contributing to the breakdown of self-tolerance and the chronic inflammation that damages tissues. By targeting key nodes within this pathway, this compound has the potential to restore immune homeostasis and ameliorate disease pathology.

The PI3K/AKT/mTOR Signaling Pathway in Autoimmunity

The PI3K/AKT/mTOR pathway is integral to the function of both the innate and adaptive immune systems. In lymphocytes, this pathway is activated downstream of various receptors, including the T-cell receptor (TCR) and B-cell receptor (BCR), as well as cytokine and chemokine receptors.

Key Roles in Immune Cells:

  • T-Cell Regulation: In T-cells, the PI3K pathway influences their differentiation into various effector and regulatory subsets. For instance, high levels of PI3K signaling can promote the differentiation of effector T-cells while antagonizing the development of regulatory T-cells (Tregs), which are crucial for maintaining self-tolerance.

  • B-Cell Function: In B-cells, PI3K signaling is essential for their development, activation, and differentiation into antibody-producing plasma cells. Aberrant PI3K activity can lead to the production of autoantibodies, a key feature of many autoimmune diseases like systemic lupus erythematosus (SLE).

  • Innate Immune Cells: The PI3K/mTOR pathway also governs the function of innate immune cells such as macrophages and dendritic cells, influencing their production of inflammatory cytokines and their ability to present antigens to T-cells.

Given the central role of this pathway in immune regulation, selective inhibitors like this compound are attractive therapeutic candidates for a wide range of autoimmune conditions, including rheumatoid arthritis, systemic lupus erythematosus, and psoriasis.

Quantitative Data (Illustrative)

Due to the limited availability of public preclinical data for this compound in autoimmune disease models, the following tables present illustrative data that are representative of what might be expected from a potent and selective PI3K inhibitor in this context.

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineTarget Pathway ComponentIC50 (nM)Assay Type
Jurkat (Human T-lymphocyte)p-AKT (Ser473)15In-Cell Western
Ramos (Human B-lymphocyte)p-S6K (Thr389)25ELISA
THP-1 (Human monocyte)IL-6 production50ELISA
Primary Human T-cellsProliferation (anti-CD3/CD28)30BrdU incorporation

Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model

Treatment GroupDose (mg/kg, p.o., QD)Paw Swelling (mm, mean ± SEM)Arthritis Score (mean ± SEM)Anti-CII IgG (µg/mL, mean ± SEM)
Vehicle-4.2 ± 0.310.5 ± 1.2150 ± 20
This compound102.8 ± 0.26.1 ± 0.895 ± 15
This compound301.9 ± 0.13.2 ± 0.560 ± 10
Methotrexate12.1 ± 0.24.5 ± 0.675 ± 12

Table 3: Effect of this compound on Disease Parameters in an MRL/lpr Mouse Model of Lupus

Treatment GroupDose (mg/kg, p.o., QD)Proteinuria (mg/dL, mean ± SEM)Anti-dsDNA IgG (U/mL, mean ± SEM)Glomerular IgG Deposition (IF Score, mean ± SEM)
Vehicle-350 ± 408500 ± 12003.5 ± 0.4
This compound10210 ± 305200 ± 8002.1 ± 0.3
This compound30120 ± 202800 ± 5001.2 ± 0.2
Cyclophosphamide20150 ± 253500 ± 6001.5 ± 0.3

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase in the PI3K/AKT/mTOR pathway.

Methodology:

  • Reagents and Materials: Recombinant human PI3K enzyme, substrate (e.g., PIP2), ATP, this compound (in DMSO), kinase assay buffer, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure: a. Prepare a serial dilution of this compound in kinase assay buffer. b. In a 384-well plate, add the recombinant kinase and the kinase substrate. c. Add the diluted this compound or vehicle (DMSO) to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for 60 minutes. f. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. g. Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

T-Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of primary human T-cells.

Methodology:

  • Reagents and Materials: Primary human peripheral blood mononuclear cells (PBMCs), RosetteSep™ Human T Cell Enrichment Cocktail (STEMCELL Technologies), RPMI-1640 medium, fetal bovine serum (FBS), anti-CD3 and anti-CD28 antibodies, this compound, BrdU Cell Proliferation ELISA Kit (Roche).

  • Procedure: a. Isolate primary human T-cells from PBMCs using negative selection. b. Plate the purified T-cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies. c. Add serial dilutions of this compound or vehicle to the wells. d. Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours. e. Add BrdU labeling solution to each well and incubate for an additional 24 hours. f. Measure BrdU incorporation using the ELISA kit as per the manufacturer's protocol.

  • Data Analysis: The absorbance is measured at 450 nm, and the percentage of proliferation inhibition is calculated relative to the vehicle control. The IC50 is determined from the dose-response curve.

Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the in vivo efficacy of this compound in a preclinical model of rheumatoid arthritis.

Methodology:

  • Animals: DBA/1J mice (male, 8-10 weeks old).

  • Induction of Arthritis: a. On day 0, immunize mice with an emulsion of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. b. On day 21, administer a booster immunization with CII in Incomplete Freund's Adjuvant (IFA).

  • Treatment: a. Begin oral administration of this compound (e.g., 10 and 30 mg/kg) or vehicle daily from the day of booster immunization until the end of the study. b. A positive control group (e.g., methotrexate) should be included.

  • Assessment of Arthritis: a. Monitor mice for the onset and severity of arthritis, scoring each paw based on a scale of 0-4 (0=normal, 4=severe inflammation and ankylosis). b. Measure paw thickness using a digital caliper every 2-3 days.

  • Terminal Analysis: a. At the end of the study (e.g., day 42), collect blood for the measurement of anti-CII antibodies by ELISA. b. Harvest paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.

  • Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the treatment groups with the vehicle control.

Visualizations

PI3K_AKT_mTOR_Pathway Receptor Cytokine Receptor/ TCR/BCR PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates This compound This compound This compound->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inflammation Inflammation mTORC1->Inflammation Autoimmunity Autoimmunity Inflammation->Autoimmunity

Caption: this compound inhibits PI3K, blocking downstream signaling.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Preclinical Models cluster_analysis Data Analysis & Interpretation Kinase_Assay Kinase Inhibition Assay (IC50 determination) Cell_Assay Cell-Based Assays (e.g., T-cell proliferation) Kinase_Assay->Cell_Assay Cytokine_Assay Cytokine Profiling (e.g., IL-6, TNF-α) Cell_Assay->Cytokine_Assay CIA_Model Rheumatoid Arthritis Model (Collagen-Induced Arthritis) Cytokine_Assay->CIA_Model Lupus_Model Lupus Model (e.g., MRL/lpr mice) Cytokine_Assay->Lupus_Model Efficacy Efficacy Assessment (Clinical scores, biomarkers) CIA_Model->Efficacy Lupus_Model->Efficacy Safety Safety & Tolerability Efficacy->Safety PK_PD Pharmacokinetics/ Pharmacodynamics Safety->PK_PD

Caption: Workflow for preclinical evaluation of this compound.

Conclusion

This compound's dual inhibition of ALK and the PI3K/AKT/mTOR pathway positions it as a promising therapeutic candidate for autoimmune diseases. Its ability to modulate the signaling cascades that drive immune cell activation and proliferation provides a strong rationale for its investigation in this context. The illustrative data and detailed experimental protocols provided in this guide offer a framework for the preclinical evaluation of this compound and other similar kinase inhibitors. Further research is warranted to fully elucidate the therapeutic potential of this compound in providing a novel, targeted treatment option for patients suffering from a range of debilitating autoimmune and inflammatory conditions.

References

Ficonalkib: An In-Depth Analysis of its Pro-Apoptotic Effects in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical whitepaper provides a comprehensive overview of the existing research on Ficonalkib (SY-3505), a third-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), with a specific focus on its impact on apoptotic pathways in cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.

Introduction

This compound is a potent and highly selective ALK inhibitor that has demonstrated promising clinical efficacy in patients with advanced ALK-positive non-small cell lung cancer (NSCLC), particularly in those who have developed resistance to second-generation ALK TKIs.[1][2] While clinical data has robustly established its therapeutic potential, a detailed understanding of its underlying molecular mechanisms, specifically its ability to induce programmed cell death (apoptosis), is crucial for optimizing its clinical application and exploring potential combination therapies. Preclinical in vitro assays have indicated that this compound is active against a range of ALK mutations that emerge following treatment with first- and second-generation inhibitors.[2][3] This whitepaper synthesizes the currently available, albeit limited, public information regarding the pro-apoptotic effects of this compound in cancer cell lines.

Mechanism of Action: ALK Inhibition and Apoptosis Induction

Anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated due to genetic rearrangements, drives oncogenesis by promoting cell proliferation and survival.[4] ALK activation triggers several downstream signaling pathways, including the JAK-STAT, PI3K/AKT, and MAPK pathways, all of which play critical roles in suppressing apoptosis and promoting cell growth.[4]

ALK inhibitors, including this compound, function by binding to the ATP-binding site of the ALK protein, thereby preventing its phosphorylation and subsequent activation. This inhibition of ALK signaling is hypothesized to lead to the deactivation of pro-survival pathways and the activation of apoptotic cascades, ultimately resulting in cancer cell death.[4] While the direct downstream apoptotic signaling cascade initiated by this compound has not been detailed in publicly available literature, the general mechanism for ALK inhibitors involves the induction of the intrinsic apoptotic pathway.

Experimental Protocols for Apoptosis Assessment

While specific experimental protocols for this compound are not available in the public domain, this section outlines standard methodologies commonly employed to assess apoptosis in cancer cell lines, which would be applicable to the study of this compound.

Cell Viability and IC50 Determination
  • Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells convert the tetrazolium salt into a colored formazan product.

  • Procedure:

    • Seed cancer cell lines (e.g., ALK-positive NSCLC cell lines) in 96-well plates.

    • Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

    • Add MTT or MTS reagent to each well and incubate.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the half-maximal inhibitory concentration (IC50) value, representing the concentration of this compound required to inhibit cell growth by 50%.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
  • Assay: Flow cytometry-based detection of phosphatidylserine externalization.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Treat cells with this compound at predetermined concentrations and time points.

    • Harvest and wash the cells.

    • Resuspend cells in Annexin V binding buffer.

    • Add fluorescently conjugated Annexin V and PI.

    • Incubate in the dark.

    • Analyze the stained cells by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]

Caspase Activity Assays
  • Assay: Colorimetric or fluorometric assays for caspase-3, -8, and -9 activity.

  • Principle: Caspases are a family of proteases that are key mediators of apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3), which in turn cleave cellular substrates to execute the apoptotic program. These assays use specific peptide substrates conjugated to a chromophore or fluorophore, which are cleaved by the active caspases, leading to a measurable signal.

  • Procedure:

    • Treat cells with this compound.

    • Lyse the cells to release cellular contents.

    • Add the caspase-specific substrate to the cell lysate.

    • Incubate to allow for enzymatic reaction.

    • Measure the absorbance or fluorescence to determine caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins
  • Assay: Immunoblotting to detect changes in the expression levels of key apoptotic proteins.

  • Principle: Western blotting allows for the separation of proteins by size and their detection using specific antibodies. This can be used to monitor the cleavage of PARP (a substrate of activated caspase-3), the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family, and the cleavage of caspases.

  • Procedure:

    • Treat cells with this compound and prepare cell lysates.

    • Separate proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved PARP, cleaved caspase-3, Bcl-2, Bax).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

Visualizing the Hypothesized Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathway for this compound-induced apoptosis and a typical experimental workflow for its investigation.

Ficonalkib_Apoptosis_Pathway This compound This compound (SY-3505) ALK ALK Fusion Protein This compound->ALK Inhibition PI3K_AKT PI3K/AKT Pathway ALK->PI3K_AKT JAK_STAT JAK/STAT Pathway ALK->JAK_STAT MAPK MAPK Pathway ALK->MAPK Bcl2_family Anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) PI3K_AKT->Bcl2_family Upregulation Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation JAK_STAT->Bcl2_family Upregulation JAK_STAT->Proliferation MAPK->Bcl2_family Upregulation MAPK->Proliferation Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Inhibition of Cytochrome c release Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

Apoptosis_Assay_Workflow cluster_assays Apoptosis Assays Cell_Culture Cancer Cell Line Culture (ALK-positive) Treatment Treatment with this compound (Dose and time course) Cell_Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Flow_Cytometry Flow Cytometry (Annexin V/PI Staining) Harvest->Flow_Cytometry Caspase_Assay Caspase Activity Assay (Caspase-3, -8, -9) Harvest->Caspase_Assay Western_Blot Western Blot (PARP, Bcl-2 family, Caspases) Harvest->Western_Blot Data_Analysis Data Analysis and Quantification Flow_Cytometry->Data_Analysis Caspase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Apoptotic Effect Data_Analysis->Conclusion

Caption: General experimental workflow for assessing this compound-induced apoptosis.

Quantitative Data Summary

As of the date of this publication, specific quantitative data from preclinical studies detailing the pro-apoptotic effects of this compound in cancer cell lines (e.g., IC50 values for apoptosis induction, percentage of apoptotic cells at various concentrations, fold-change in caspase activity) are not available in the public scientific literature. The primary focus of published materials has been on the clinical efficacy and safety of this compound.

Conclusion and Future Directions

This compound is a promising third-generation ALK inhibitor with demonstrated clinical benefits. While its mechanism of action is understood to be through the inhibition of the ALK tyrosine kinase, leading to cell death, the specific molecular events of the apoptotic cascade it initiates in cancer cells are yet to be fully elucidated in publicly accessible research. Future preclinical studies are warranted to provide detailed quantitative data on its pro-apoptotic effects and to map the precise signaling pathways involved. Such studies will be invaluable for the rational design of combination therapies and for a more comprehensive understanding of the mechanisms underlying its potent anti-cancer activity.

References

Methodological & Application

Ficonalkib: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficonalkib (also known as SY-3505) is a third-generation Anaplastic Lymphoma Kinase (ALK) Tyrosine Kinase Inhibitor (TKI) that has demonstrated significant potential in clinical trials for the treatment of advanced ALK-positive non-small cell lung cancer (NSCLC).[1][2] Developed by Shouyao Holdings (Beijing) Co., Ltd., this compound is characterized as a potent and brain-penetrant inhibitor with activity against wild-type ALK and a range of known resistance mutations that can emerge during treatment with first and second-generation ALK inhibitors.[2] While extensive clinical data is becoming available, detailed preclinical protocols and quantitative data are not widely published. This document aims to provide a framework for researchers by summarizing the known mechanisms of this compound and offering generalized protocols for its preclinical evaluation based on standard practices for TKIs in its class.

Mechanism of Action

This compound primarily exerts its therapeutic effect by inhibiting the ALK tyrosine kinase. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This fusion protein drives tumor cell proliferation and survival through the activation of downstream signaling pathways, including the RAS-RAF-MEK-ERK, JAK-STAT, and PI3K-AKT-mTOR pathways.[3][4][5][6] this compound, as a potent ALK inhibitor, is designed to block these oncogenic signals.[3]

Signaling Pathway Diagram

Ficonalkib_Mechanism_of_Action This compound This compound (SY-3505) ALK ALK Fusion Protein This compound->ALK Inhibits RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits the ALK fusion protein, blocking downstream signaling pathways.

Preclinical Data Summary

Detailed quantitative data from preclinical studies of this compound are not extensively available in the public domain. The information is largely centered on its clinical efficacy. The following tables are presented as templates for organizing data from future preclinical studies.

In Vitro IC50 Values
Cell LineALK StatusThis compound IC50 (nM)Reference Compound IC50 (nM)
e.g., H3122EML4-ALK v1Data not availableData not available
e.g., STE-1EML4-ALK v2Data not availableData not available
e.g., SR-786NPM-ALKData not availableData not available
In Vivo Efficacy in Xenograft Models
Animal ModelCell Line/PDXDosing RegimenAdministration RouteTumor Growth Inhibition (%)
e.g., Nude Mousee.g., H3122 XenograftData not availablee.g., Oral (p.o.)Data not available
e.g., SCID Mousee.g., NSCLC PDXData not availablee.g., Intraperitoneal (i.p.)Data not available
Preclinical Pharmacokinetics
SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)
e.g., MouseData not availablep.o.Data not availableData not availableData not availableData not available
e.g., RatData not availablei.v.Data not availableData not availableData not availableData not available
e.g., DogData not availablep.o.Data not availableData not availableData not availableData not available

Experimental Protocols

The following are generalized protocols for the preclinical evaluation of this compound, based on standard methodologies for this class of compounds. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines with known ALK alterations.

Materials:

  • ALK-positive cancer cell lines (e.g., H3122, STE-1)

  • Appropriate cell culture medium and supplements

  • This compound (SY-3505) stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot the results against the drug concentration to determine the IC50 value using appropriate software.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • ALK-positive cancer cells or patient-derived xenograft (PDX) tissue

  • This compound (SY-3505)

  • Appropriate vehicle for in vivo administration

  • Calipers for tumor measurement

  • Animal housing and monitoring equipment

Protocol:

  • Implant cancer cells subcutaneously or orthotopically into the mice.

  • Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).

  • Randomize the animals into treatment and control groups.

  • Prepare the this compound formulation in the chosen vehicle.

  • Administer this compound to the treatment group at the selected dose and schedule (e.g., once daily oral gavage). Administer the vehicle to the control group.

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

  • Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.

Experimental Workflow Diagram

Preclinical_Evaluation_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Reporting a Cell Line Selection (ALK-positive) b IC50 Determination (Proliferation Assay) a->b c Western Blot (Pathway Analysis) b->c d Xenograft/PDX Model Establishment c->d e Dose-Range Finding & MTD d->e f Efficacy Study (Tumor Growth Inhibition) e->f g Pharmacokinetic Analysis f->g h Pharmacodynamic Analysis (Tumor) f->h i Summarize Quantitative Data h->i k Draw Conclusions i->k j Generate Protocols j->k

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising third-generation ALK inhibitor with a favorable clinical profile. While detailed preclinical data remains limited in publicly accessible sources, the provided mechanistic information and generalized protocols offer a foundation for researchers to design and execute their own preclinical studies. The generation and dissemination of comprehensive preclinical data will be invaluable for the continued development and understanding of this compound's therapeutic potential.

References

Application Notes and Protocols for the Development of Ficonalkib-Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficonalkib is a third-generation anaplastic lymphoma kinase (ALK) inhibitor that has demonstrated significant efficacy in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation ALK inhibitors.[1][2] Additionally, this compound is a selective inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade involved in cell growth, proliferation, and survival.[3] The development of acquired resistance to targeted therapies like this compound is a significant clinical challenge. Therefore, the generation and characterization of this compound-resistant cell lines in a laboratory setting are crucial for understanding the underlying mechanisms of resistance, identifying potential biomarkers, and developing novel therapeutic strategies to overcome resistance.

These application notes provide a comprehensive guide for researchers to develop and characterize this compound-resistant cancer cell lines. The protocols outlined below describe a systematic approach to generating resistant cell lines through continuous exposure to escalating concentrations of this compound and detail the essential experiments for their molecular and phenotypic characterization.

Data Presentation

Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
Cell LineParent Cell Line IC50 (nM)Resistant Cell Line IC50 (nM)Fold Resistance
NCI-H3122515030
SUDHL-1828035
KARPAS-2991245037.5

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.

Table 2: Western Blot Analysis of Key Signaling Proteins
Cell Linep-ALK (Y1604)Total ALKp-AKT (S473)Total AKTp-S6 (S235/236)Total S6
NCI-H3122 (Sensitive)++++++++++++++++++
NCI-H3122 (Resistant)++++++++++++++++++
SUDHL-1 (Sensitive)++++++++++++++++++
SUDHL-1 (Resistant)++++++++++++++++

Note: The data presented in this table is hypothetical and for illustrative purposes. (+++) indicates high expression/phosphorylation, (+) indicates low expression/phosphorylation.

Table 3: Sequencing of the ALK Kinase Domain
Cell LineALK MutationAmino Acid Change
NCI-H3122 (Resistant)c.3604G>AG1202R
SUDHL-1 (Resistant)c.3574G>TG1196M
KARPAS-299 (Resistant)c.3496C>TL1166M

Note: The data presented in this table is hypothetical and for illustrative purposes. The listed mutations are known resistance mutations to ALK inhibitors.

Mandatory Visualization

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates ALK ALK Fusion Protein (e.g., EML4-ALK) ALK->PI3K GRB2 GRB2 ALK->GRB2 STAT3 STAT3 ALK->STAT3 PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Transcription mTOR->Transcription Promotes SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription P-STAT3 p-STAT3 STAT3->P-STAT3 P-STAT3->Transcription Cell Proliferation, Survival Cell Proliferation, Survival Transcription->Cell Proliferation, Survival Ficonalkib_PI3K This compound Ficonalkib_PI3K->PI3K Inhibits Ficonalkib_ALK This compound Ficonalkib_ALK->ALK Inhibits G Start Start Parental_Cell_Line Parental Cancer Cell Line (e.g., NCI-H3122) Start->Parental_Cell_Line Determine_IC50 Determine this compound IC50 (Cell Viability Assay) Parental_Cell_Line->Determine_IC50 Culture_Low_Dose Culture cells with low-dose this compound (IC20) Determine_IC50->Culture_Low_Dose Monitor_Growth Monitor cell growth and morphology Culture_Low_Dose->Monitor_Growth Increase_Dose Gradually increase This compound concentration Monitor_Growth->Increase_Dose When cells are confluent Stable_Growth Establish stable growth at high concentration Monitor_Growth->Stable_Growth After several months Increase_Dose->Monitor_Growth Characterize Characterize Resistant Cell Line (IC50, Western Blot, Sequencing) Stable_Growth->Characterize End End Characterize->End

References

Ficonalkib: A Powerful Tool for Interrogating ALK-Dependent Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ficonalkib is a third-generation, orally bioavailable inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1] Dysregulation of ALK signaling, through mechanisms such as gene rearrangements, mutations, or amplification, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). This compound exhibits potent activity against wild-type ALK and a range of clinically relevant ALK mutations that confer resistance to earlier-generation inhibitors.[1] These application notes provide detailed protocols and data to facilitate the use of this compound as a chemical probe to dissect ALK-dependent signaling pathways in both in vitro and cellular contexts.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the ALK kinase. This blockade of ATP binding prevents the autophosphorylation and subsequent activation of ALK, thereby abrogating downstream signaling cascades. The primary signaling pathways driven by oncogenic ALK include the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways, which collectively promote cell proliferation, survival, and differentiation.[2][3][4][5] By inhibiting ALK, this compound effectively downregulates these critical oncogenic pathways.

Quantitative Data

Precise quantitative data for this compound's inhibitory activity is crucial for designing and interpreting experiments. While specific IC50 and Ki values for this compound are not yet widely published, data from other third-generation ALK inhibitors, such as Lorlatinib, can provide an estimate of its expected potency. The following table summarizes representative inhibitory concentrations for a third-generation ALK inhibitor against various ALK isoforms. Note: These values are provided as a reference and may not be fully representative of this compound's specific activity. Researchers are encouraged to determine the IC50 of this compound in their specific experimental system.

ALK Variant Inhibitor IC50 (nM) Assay Type
Wild-type ALKLorlatinib7Enzymatic
L1196MLorlatinib10Cellular
G1269ALorlatinib15Cellular
G1202RLorlatinib49.9Cellular
F1174CLorlatinib25Cellular
I1171TLorlatinib30Cellular

Data presented for Lorlatinib is representative of a third-generation ALK inhibitor and is intended to serve as a guideline for initial experimental design with this compound.

Signaling Pathways

Oncogenic ALK activation triggers a cascade of downstream signaling events. The diagram below illustrates the key pathways modulated by ALK and the point of intervention for this compound.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase GRB2_SOS GRB2/SOS ALK->GRB2_SOS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->ALK

Caption: ALK-Dependent Signaling Pathways and this compound Inhibition.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for this compound Potency Determination

This protocol outlines a method to determine the in vitro potency (IC50) of this compound against recombinant ALK kinase.

Materials:

  • Recombinant human ALK kinase domain (active)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be 1 µM to 0.01 nM.

  • In a 384-well plate, add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Add 2 µL of a solution containing recombinant ALK kinase in kinase assay buffer to each well. The final kinase concentration should be optimized for the specific assay format.

  • Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate in kinase assay buffer. The final ATP concentration should be at or near the Km for ALK.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Cellular Assay for ALK Phosphorylation Inhibition

This protocol describes a Western blot-based method to assess the ability of this compound to inhibit ALK autophosphorylation in a cellular context.

Materials:

  • ALK-positive cancer cell line (e.g., H3122, Karpas-299)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Seed ALK-positive cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Denature the protein lysates by boiling in Laemmli sample buffer.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ALK primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total ALK and then anti-β-actin antibodies to confirm equal protein loading.

Protocol 3: Cell Viability Assay

This protocol details a method to evaluate the effect of this compound on the viability of ALK-dependent cancer cells.

Materials:

  • ALK-positive cancer cell line

  • This compound

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in complete medium. Include a DMSO-only control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the percent viability for each this compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) by plotting the data.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing the activity of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Characterization cluster_analysis Data Analysis and Interpretation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Culture Culture ALK-positive Cancer Cell Lines Kinase_Assay->Cell_Culture Western_Blot Western Blot for p-ALK and Downstream Targets (p-STAT3, p-ERK, p-AKT) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (Determine GI50) Cell_Culture->Viability_Assay Data_Analysis Analyze IC50/GI50 Values and Western Blot Results Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Conclusion Elucidate this compound's Effect on ALK Signaling and Cell Fate Data_Analysis->Conclusion

Caption: Workflow for this compound Characterization.

Conclusion

This compound is a valuable research tool for investigating the intricacies of ALK-dependent signaling. The protocols and information provided herein offer a solid foundation for researchers to explore the mechanism of action of this potent third-generation ALK inhibitor and its impact on cancer cell biology. Careful experimental design and data interpretation will be crucial for advancing our understanding of ALK-driven malignancies and the development of more effective therapeutic strategies.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Ficonalkib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficonalkib (also known as SY-3505) is a potent, third-generation, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1] It has demonstrated significant activity against wild-type ALK and a range of acquired resistance mutations that can emerge during treatment with earlier-generation ALK inhibitors.[2] this compound is currently in clinical development for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3][4] Beyond its primary target, evidence suggests this compound may also modulate the PI3K/AKT/mTOR signaling pathway, indicating a broader potential therapeutic application in other malignancies and inflammatory or autoimmune disorders.[5]

These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in relevant animal models. The protocols are designed to guide researchers in assessing anti-tumor activity, understanding pharmacokinetic and pharmacodynamic properties, and evaluating potential therapeutic effects in models of autoimmune disease.

This compound's Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation.

ALK Signaling Pathway in NSCLC

In ALK-positive NSCLC, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, most commonly EML4. This results in the constitutive activation of the ALK fusion protein, which drives downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and JAK-STAT pathways, promoting tumor growth and survival. This compound, as a third-generation ALK inhibitor, is designed to effectively block the ATP-binding pocket of the ALK tyrosine kinase, thereby inhibiting its activity and suppressing downstream oncogenic signaling.[1][2]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS_RAF RAS-RAF-MEK-ERK Pathway cluster_JAK_STAT JAK-STAT Pathway cluster_PI3K_AKT PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS JAK JAK EML4_ALK->JAK PI3K PI3K EML4_ALK->PI3K This compound This compound This compound->EML4_ALK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT STAT JAK->STAT STAT->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Model_Selection Select Animal Model Acclimatization Acclimatize Animals Model_Selection->Acclimatization Tumor_Induction Induce Tumor/Disease Acclimatization->Tumor_Induction Randomization Randomize into Groups Tumor_Induction->Randomization Dosing Administer this compound/Vehicle Randomization->Dosing Monitoring Monitor Animal Health & Tumor Growth Dosing->Monitoring Data_Collection Collect Endpoint Data Monitoring->Data_Collection Tissue_Harvesting Harvest Tissues for Analysis Data_Collection->Tissue_Harvesting Data_Analysis Analyze and Interpret Data Tissue_Harvesting->Data_Analysis

References

Ficonalkib: Application Notes on Oral Bioavailability and Research Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ficonalkib (also known as SY-3505) is a third-generation, potent, and selective Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical activity in patients with advanced ALK-positive non-small cell lung cancer (NSCLC), particularly those who have developed resistance to second-generation ALK TKIs.[1][3] A critical aspect of preclinical and clinical development is understanding and optimizing its oral bioavailability. While clinical studies have indicated that this compound is well absorbed in humans, specific quantitative data on its absolute oral bioavailability is not extensively available in public literature.[3]

These application notes provide a summary of available data relevant to this compound's formulation for research purposes and present detailed, generalized protocols for its preparation and for the evaluation of its oral bioavailability in a preclinical setting.

Physicochemical and Solubility Data

A summary of this compound's properties is essential for designing appropriate formulations for in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₉H₃₉N₇O₃S --INVALID-LINK--
Molecular Weight 565.73 g/mol --INVALID-LINK--
Appearance Light yellow to brown solid --INVALID-LINK--

| CAS Number | 2233574-95-1 | --INVALID-LINK-- |

Table 2: Solubility of this compound

Solvent Solubility Notes Source
DMSO ≥ 100 mg/mL (≥ 176.76 mM) Requires sonication. Use of new, non-hygroscopic DMSO is recommended. --INVALID-LINK--, --INVALID-LINK--
In vivo Formulation 1 ≥ 2.5 mg/mL (≥ 4.42 mM) 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Requires sonication. --INVALID-LINK--
In vivo Formulation 2 ≥ 2.5 mg/mL (≥ 4.42 mM) 10% DMSO, 90% (20% SBE-β-CD in Saline). Requires sonication. --INVALID-LINK--

| In vivo Formulation 3 | ≥ 2.5 mg/mL (≥ 4.42 mM) | 10% DMSO, 90% Corn Oil. Requires sonication. | --INVALID-LINK-- |

Recommended Formulations for Preclinical Research

The selection of an appropriate vehicle is crucial for achieving consistent and adequate drug exposure in preclinical studies. Based on supplier data, the following formulations can be used for oral administration of this compound in animal models.

Protocol 1: Aqueous-Based Formulation (with Co-solvents)

This formulation is suitable for studies where an aqueous-based vehicle is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare a stock solution by dissolving this compound in DMSO. For example, to prepare a final formulation at 2.5 mg/mL, create a 25 mg/mL stock in DMSO.

  • In a separate sterile tube, add the required volume of PEG300 (40% of the final volume).

  • Add the DMSO stock solution (10% of the final volume) to the PEG300 and mix thoroughly by vortexing.

  • Add Tween-80 (5% of the final volume) to the mixture and vortex until the solution is homogeneous.

  • Add sterile saline (45% of the final volume) to the mixture.

  • Vortex thoroughly. Use an ultrasonic bath to ensure complete dissolution. The final solution should be clear.

G cluster_0 Preparation of Aqueous Formulation A 1. Weigh this compound Powder B 2. Dissolve in DMSO (10% final vol) to create stock solution A->B D 4. Add DMSO stock to PEG300 and mix B->D C 3. Add PEG300 (40% final vol) C->D E 5. Add Tween-80 (5% final vol) and mix D->E F 6. Add Saline (45% final vol) E->F G 7. Vortex and Sonicate until clear F->G

Caption: Workflow for preparing an aqueous-based this compound formulation.

Protocol 2: Cyclodextrin-Based Formulation

This formulation utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) as a solubilizing agent, which can improve solubility and potentially enhance absorption.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • SBE-β-CD

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare a 20% (w/v) SBE-β-CD solution in sterile saline.

  • Prepare a this compound stock solution in DMSO. For a final formulation at 2.5 mg/mL, create a 25 mg/mL stock.

  • In a sterile tube, add the 20% SBE-β-CD solution (90% of the final volume).

  • Add the DMSO stock solution (10% of the final volume) to the SBE-β-CD solution.

  • Vortex thoroughly and sonicate until the this compound is completely dissolved and the solution is clear.

Experimental Protocol: Determination of Oral Bioavailability in Rodents

As specific bioavailability data for this compound is not publicly available, this generalized protocol outlines the necessary steps for its determination in a rat model. This is a standard crossover study design.

Objective: To determine the absolute oral bioavailability (F%) of this compound.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound

  • Formulation vehicle for oral (PO) administration (e.g., Protocol 1 above)

  • Formulation vehicle for intravenous (IV) administration (typically includes a solubilizing agent like DMSO and is diluted with saline or PBS to minimize precipitation and toxicity)

  • Cannulas (for jugular vein catheterization)

  • Blood collection tubes (e.g., K₂-EDTA coated)

  • Analytical equipment (LC-MS/MS)

Workflow Diagram:

G cluster_0 Phase 1: IV Administration cluster_1 Phase 2: Oral Administration cluster_2 Data Analysis A Group 1 (n=4-6) Administer IV this compound (e.g., 1 mg/kg) B Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) A->B Washout Washout Period (7 days) B->Washout E Plasma Separation & Bioanalysis (LC-MS/MS) B->E C Group 2 (n=4-6) Administer PO this compound (e.g., 10 mg/kg) D Serial Blood Sampling (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 h) C->D D->Washout D->E Crossover Crossover Dosing Washout->Crossover F Pharmacokinetic Analysis (NCA to calculate AUC, Cmax) E->F G Calculate Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 F->G

Caption: Experimental workflow for a crossover oral bioavailability study.

Procedure:

  • Animal Preparation: Acclimatize animals for at least 7 days. For serial blood sampling, surgically implant jugular vein cannulas and allow for a recovery period.

  • Group Allocation: Randomly assign animals into two groups (e.g., n=4-6 per group).

  • Phase 1 - Dosing:

    • Group 1: Administer this compound intravenously (IV) via the tail vein or cannula (e.g., at a dose of 1 mg/kg).

    • Group 2: Administer this compound orally (PO) by gavage (e.g., at a dose of 10 mg/kg).

  • Blood Sampling: Collect blood samples (~100-150 µL) at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into K₂-EDTA tubes.

  • Washout Period: Allow for a washout period of at least 7 days to ensure complete clearance of the drug.

  • Phase 2 - Crossover Dosing:

    • The animals that previously received the IV dose (Group 1) are now given the PO dose.

    • The animals that previously received the PO dose (Group 2) are now given the IV dose.

  • Blood Sampling: Repeat the blood collection schedule as described in step 4.

  • Sample Processing and Analysis:

    • Centrifuge blood samples to separate plasma.

    • Store plasma at -80°C until analysis.

    • Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters for both IV and PO routes using non-compartmental analysis (NCA). Key parameters include the Area Under the Curve from time zero to infinity (AUC₀-inf) and maximum concentration (Cmax).

    • Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Signaling Pathway Context

This compound exerts its therapeutic effect by inhibiting the ALK signaling pathway, which is aberrantly activated in certain cancers. Understanding this context is crucial for interpreting pharmacodynamic and efficacy data alongside pharmacokinetic results.

G cluster_0 ALK Signaling Pathway Inhibition This compound This compound ALK Mutant ALK Receptor Tyrosine Kinase This compound->ALK Inhibits STAT3 STAT3 ALK->STAT3 PI3K PI3K ALK->PI3K RAS RAS ALK->RAS Proliferation Cell Proliferation, Survival, Angiogenesis STAT3->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the ALK signaling cascade by this compound.

Conclusion

While specific oral bioavailability figures for this compound are not yet part of the public domain, the available formulation data provides a solid foundation for researchers to conduct preclinical in vivo studies. The protocols outlined here offer standardized methods for preparing this compound for oral administration and for determining its key pharmacokinetic parameters, thereby enabling further investigation into the efficacy and therapeutic potential of this promising ALK inhibitor.

References

Application Notes: Stability and Solubility of Ficonalkib for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ficonalkib is an orally bioavailable, third-generation inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase[1]. It is also a selective inhibitor of the PI3K/AKT/mTOR signaling pathway[2]. Dysregulation and gene rearrangements of ALK are associated with various tumor cell types, making this compound a compound of interest for antineoplastic research[1]. Furthermore, its activity against the PI3K/AKT/mTOR pathway positions it as a candidate for research into autoimmune diseases like rheumatoid arthritis and lupus[2].

Accurate assessment of a compound's stability and solubility is critical for the reliability and reproducibility of in vitro experimental results. Poor solubility can lead to overestimated inhibitory concentrations and erroneous data, while instability can result in a loss of compound activity over the course of an experiment[3]. These application notes provide a comprehensive guide to understanding and testing the solubility and stability of this compound for in vitro use.

Key Physicochemical Properties

PropertyValueSource
Molecular Formula C29H39N7O3S[4]
Molecular Weight 565.73 g/mol [4]
Appearance Light yellow to brown solid[4]
CAS Number 2233574-95-1[4]

Solubility of this compound

The solubility of a compound is dependent on its physicochemical properties and the solvent conditions, including pH, temperature, and the presence of co-solvents[5][6]. For in vitro experiments, compounds are typically dissolved in a polar aprotic solvent, like dimethyl sulfoxide (DMSO), to create a high-concentration stock solution, which is then diluted into aqueous buffers or cell culture media[7].

Solubility in Organic Solvents

This compound exhibits high solubility in DMSO. It is recommended to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility[4].

Table 1: this compound Solubility in DMSO

SolventConcentrationMethod
DMSO 100 mg/mL (176.76 mM)Ultrasonic assistance may be required[4].
Aqueous Solubility

Aqueous solubility is a critical parameter as it reflects the concentration of the compound available to interact with biological targets in assays[3]. Low aqueous solubility can lead to compound precipitation in experimental media, causing unreliable results[3]. The "shake-flask" method is a gold-standard technique for determining thermodynamic (equilibrium) solubility, while kinetic solubility assays are often used in early-stage drug discovery for higher throughput[3][8][9].

Table 2: this compound Solubility in Aqueous Co-solvent Systems (for in vivo use, adaptable for in vitro working solutions)

FormulationSolubilityNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 2.5 mg/mL (4.42 mM)Requires sonication.[4]
10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL (4.42 mM)Requires sonication.[4]
10% DMSO, 90% Corn Oil 2.5 mg/mL (4.42 mM)Requires sonication.[4]

Stability of this compound

Compound stability is crucial for ensuring consistent compound concentration throughout an experiment. Stability can be affected by temperature, light, pH, and components of the cell culture medium[10].

Stock Solution Stability

Proper storage of DMSO stock solutions is essential to maintain compound integrity.

Table 3: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureRecommended Duration
-20°C 1 month[4]
-80°C 6 months[4]
4°C (as powder) 2 years[4]
-20°C (as powder) 3 years[4]

It is important to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use vials is highly recommended. Studies have shown that the presence of water in DMSO can be a more significant factor in compound degradation than oxygen[11].

Stability in Cell Culture Media

The stability of a compound in aqueous cell culture media can be influenced by components such as serum proteins and pH[12]. It is recommended to determine the stability of this compound in the specific medium used for your experiments. A general approach involves incubating the compound in the medium at 37°C and measuring its concentration at various time points using methods like HPLC or LC-MS/MS[13].

Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (CAS: 2233574-95-1)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (Molecular Biology Grade)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder. For 1 mg of this compound (MW = 565.73), you will need 1.7676 mL of DMSO to make a 1 mM solution. For a 10 mM stock, dissolve 5.66 mg in 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly for 2-5 minutes to aid dissolution.

  • If precipitation is observed, sonicate the solution in a water bath until it becomes clear[4]. Gentle warming may also be applied.

  • Once fully dissolved, aliquot the stock solution into single-use, sterile cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months[4].

Protocol for Determining Kinetic Aqueous Solubility

This protocol provides a method to assess the kinetic solubility of this compound in an aqueous buffer (e.g., PBS, pH 7.4), which is relevant for most in vitro assays.

Materials:

  • This compound DMSO stock solution (e.g., 20 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent for spectrophotometric methods)

  • Plate shaker or thermomixer

  • Spectrophotometer or nephelometer

  • (Optional) HPLC-UV or LC-MS/MS for precise quantification

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution.

  • In a 96-well plate, add 98 µL of PBS (pH 7.4) to each well.

  • Add 2 µL of the this compound DMSO stock solution to the PBS, resulting in a 1:50 dilution. This keeps the final DMSO concentration at 2%, which is generally tolerated by many cell lines.

  • Seal the plate and incubate at room temperature (or 37°C) with shaking for 1-2 hours[8].

  • Measure the turbidity of the solutions using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm)[14]. An increase in light scattering or absorbance indicates precipitation.

  • (Optional) For a more quantitative "shake-flask" style measurement, filter the solutions through a 0.45 µm filter plate to remove any precipitate.

  • Analyze the concentration of the dissolved this compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve[8][9]. The highest concentration that remains in solution is the kinetic solubility.

Protocol for Assessing Stability in Cell Culture Medium

This protocol outlines a method to evaluate the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound DMSO stock solution

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO2)

  • Sterile tubes or 96-well plates

  • LC-MS/MS or HPLC system for analysis

Procedure:

  • Spike the complete cell culture medium with this compound to the final desired working concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

  • Dispense aliquots of the this compound-containing medium into sterile tubes or wells of a plate.

  • Take a sample immediately (T=0) and freeze it at -80°C. This will serve as the baseline concentration.

  • Incubate the remaining samples at 37°C in a CO2 incubator.

  • At specified time points (e.g., 2, 8, 24, 48, 72 hours), collect samples and immediately freeze them at -80°C to halt any further degradation.

  • Once all samples are collected, thaw them and prepare for analysis. This may involve a protein precipitation step (e.g., adding cold acetonitrile) followed by centrifugation.

  • Analyze the supernatant of each sample using a validated LC-MS/MS or HPLC method to quantify the remaining concentration of this compound[13].

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A plot of percent remaining versus time will indicate the stability of the compound under assay conditions.

Visualizations

Signaling Pathway

This compound is known to inhibit the PI3K/AKT/mTOR and ALK signaling pathways, which are crucial for cell growth, proliferation, and survival.

Ficonalkib_Pathway cluster_ALK cluster_PI3K GF Growth Factor RTK RTK (e.g., ALK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation This compound This compound This compound->RTK This compound->PI3K

Caption: this compound inhibits ALK and PI3K signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of this compound in cell culture medium.

Stability_Workflow start Start prep_media Prepare Medium with This compound (e.g., 1 µM) start->prep_media sample_t0 Collect T=0 Sample (Freeze at -80°C) prep_media->sample_t0 incubate Incubate at 37°C prep_media->incubate process_samples Process Samples (e.g., Protein Precipitation) sample_t0->process_samples collect_samples Collect Samples at Time Points (T=x) incubate->collect_samples collect_samples->process_samples analyze Analyze by LC-MS/MS or HPLC process_samples->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate end End calculate->end

Caption: Workflow for assessing this compound stability in vitro.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ficonalkib Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Ficonalkib, a third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as SY-3505) is an orally bioavailable, third-generation tyrosine kinase inhibitor (TKI).[1][2] Its primary mechanism of action is the inhibition of the ALK receptor tyrosine kinase.[1] this compound is designed to be effective against wild-type ALK and various acquired resistance mutations that can develop during treatment with earlier-generation ALK inhibitors. Additionally, preclinical studies suggest that this compound may also target the PI3K/AKT/mTOR signaling pathway, which could contribute to its efficacy in overcoming resistance.

Q2: What are the common mechanisms of resistance to ALK inhibitors like this compound?

Resistance to ALK inhibitors, including this compound, can be broadly categorized into two types:

  • On-target resistance: This involves genetic alterations in the ALK gene itself, leading to changes in the kinase domain that reduce the drug's binding affinity. Common on-target resistance mutations include the L1196M "gatekeeper" mutation and the G1202R solvent front mutation.[3][4][5] Compound mutations, where multiple mutations exist on the same ALK allele, can also confer high-level resistance to even third-generation inhibitors.[3][4][6][7]

  • Off-target resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling. These "bypass tracks" can include the activation of other receptor tyrosine kinases such as EGFR or MET, or the upregulation of downstream signaling molecules in pathways like PI3K/AKT/mTOR and MAPK/ERK.[5][8]

Q3: My cells have developed resistance to this compound. How do I determine the resistance mechanism?

To elucidate the mechanism of resistance, a multi-step approach is recommended:

  • Sequence the ALK kinase domain: This is the first step to identify any on-target mutations. Sanger sequencing of the amplified kinase domain from the resistant cells can reveal the presence of known resistance mutations.

  • Assess ALK phosphorylation: Use Western blotting to check the phosphorylation status of ALK in the presence of this compound. If ALK remains phosphorylated despite treatment, it strongly suggests an on-target resistance mechanism.

  • Investigate bypass pathways: If no ALK mutations are found and ALK phosphorylation is inhibited by this compound, investigate the activation of common bypass pathways. This can be done by performing Western blots for key phosphorylated proteins in these pathways (e.g., p-EGFR, p-MET, p-AKT, p-ERK).

Q4: What are the potential strategies to overcome this compound resistance in my experiments?

Based on the identified resistance mechanism, several strategies can be explored:

  • For on-target resistance (novel or compound mutations):

    • Consider testing newer generation or structurally distinct ALK inhibitors that may have activity against the identified mutation(s).[3][9]

    • Explore combination therapies. For example, combining this compound with an Hsp90 inhibitor could be a possibility, as ALK is an Hsp90 client protein.[10]

  • For off-target resistance (bypass pathway activation):

    • Utilize a combination therapy approach by co-administering this compound with an inhibitor of the activated bypass pathway (e.g., an EGFR inhibitor if p-EGFR is elevated, or a MET inhibitor if p-MET is high).[8]

Troubleshooting Guides

Guide 1: Generating this compound-Resistant Cell Lines

Problem: Difficulty in establishing a stable this compound-resistant cell line.

Possible Cause Suggested Solution
Initial drug concentration is too high, causing excessive cell death. Start with a this compound concentration at or below the IC20 (the concentration that inhibits 20% of cell proliferation).[11] Gradually increase the concentration in small increments (e.g., 1.5-2 fold) only after the cells have recovered and are proliferating steadily at the current concentration.[12]
Drug concentration is increased too quickly. Allow cells to culture for at least 2-3 passages at a given this compound concentration before escalating the dose to ensure the selection of a genuinely resistant population.[11]
The parental cell line is not suitable for developing resistance. Some cell lines may be inherently difficult to make resistant. Consider using a different ALK-positive cell line. It can also be beneficial to attempt to generate resistant lines from multiple parental cell lines simultaneously.[12]
Inconsistent cell culture practices. Maintain a consistent cell passage number and seeding density.[13] Avoid letting cells become over-confluent, as this can affect their sensitivity to the drug.
Loss of resistance phenotype over time. Once a resistant line is established, it's crucial to maintain it in a continuous low dose of this compound to prevent the resistant population from being overgrown by any remaining sensitive cells. Regularly verify the resistance by performing a dose-response assay and comparing the IC50 to the parental cell line.[12]
Guide 2: Inconsistent or Unreliable Cell Viability Assay Results

Problem: High variability or unexpected results in dose-response (IC50) experiments.

Possible Cause Suggested Solution
Uneven cell seeding. Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a forward-backward and side-to-side motion to ensure an even distribution of cells in the wells. Avoid swirling the plate, which can cause cells to accumulate at the edges.
Edge effects in multi-well plates. Evaporation from the outer wells can lead to increased drug concentration and affect cell growth. To mitigate this, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile media or PBS.
Incorrect assay timing. The optimal incubation time with the drug and the viability reagent can vary between cell lines. It is advisable to perform a time-course experiment to determine the optimal endpoint for your specific cells.
Drug degradation. Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay interference. Some compounds can interfere with the chemistry of certain viability assays (e.g., reducing MTT in the absence of cells). Always include a "no-cell" control with the drug at the highest concentration to check for such interference.[14]

Quantitative Data

Table 1: In Vitro Activity of this compound (SY-3505) and Other ALK Inhibitors Against Resistant ALK Mutations

ALK MutationThis compound (SY-3505) IC50 (nM)Lorlatinib IC50 (nM)Alectinib IC50 (nM)Crizotinib IC50 (nM)
F1174L/L1196M1736 ± 87712 ± 6.2--
F1174L/G1202R394 ± 52---

Data extracted from a study on lorlatinib resistance in neuroblastoma models.[15] IC50 values represent the concentration of the drug required to inhibit cell viability by 50%.

Table 2: Clinical Efficacy of this compound in Patients with Advanced ALK-Positive NSCLC Resistant to Second-Generation ALK TKIs

ParameterValue
Overall Response Rate (ORR) 47.5%
Intracranial ORR 37.5%
Recommended Phase 2 Dose 600 mg once daily

Data from a Phase 1/2 clinical trial of this compound (SY-3505).[1]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

This protocol describes a stepwise dose-escalation method to generate a this compound-resistant cancer cell line from a sensitive parental line.

Materials:

  • ALK-positive cancer cell line (e.g., NCI-H3122)

  • Complete cell culture medium

  • This compound

  • DMSO (for this compound stock solution)

  • Cell culture flasks/dishes

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Determine the IC50 of the parental cell line: Perform a dose-response assay to determine the concentration of this compound that inhibits the growth of the parental cells by 50%.

  • Initial exposure: Begin by continuously exposing the parental cells to a low concentration of this compound, typically starting at the IC10-IC20.

  • Monitor cell viability and proliferation: Initially, a significant portion of the cells may die. The surviving cells are cultured until they resume proliferation and reach approximately 80% confluency.

  • Gradual dose escalation: Once the cells are growing steadily in the presence of the initial this compound concentration, increase the drug concentration by 1.5- to 2-fold.

  • Repeat the selection process: Continue this cycle of recovery and dose escalation. This process can take several months.

  • Characterize the resistant cell line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), the resistant cell line is considered established. Confirm the degree of resistance by performing a dose-response assay and comparing the IC50 of the resistant line to the parental line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable supply.

Protocol 2: Identification of On-Target ALK Resistance Mutations via Sanger Sequencing

This protocol outlines the steps to identify point mutations in the ALK kinase domain.

Materials:

  • Parental and this compound-resistant cell pellets

  • Genomic DNA extraction kit

  • Primers flanking the ALK kinase domain

  • PCR master mix

  • Thermal cycler

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA extraction: Extract genomic DNA from both the parental and resistant cell lines.

  • PCR amplification: Amplify the ALK kinase domain using PCR with primers designed to flank the region where resistance mutations are commonly found.

  • Verify PCR product: Run a small amount of the PCR product on an agarose gel to confirm that a band of the expected size has been amplified.

  • Purify PCR product: Purify the remaining PCR product to remove primers and unincorporated nucleotides.

  • Sanger sequencing: Send the purified PCR product for Sanger sequencing.

  • Sequence analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and a reference human ALK sequence to identify any mutations.

Protocol 3: Assessment of Bypass Pathway Activation by Western Blotting

This protocol describes how to detect the activation of key bypass signaling pathways.

Materials:

  • Parental and this compound-resistant cell lines

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ALK, anti-ALK, anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell lysis: Lyse the parental and resistant cells. It's often informative to include a condition where the resistant cells are treated with this compound for a few hours before lysis.

  • Protein quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the protein lysates by SDS-PAGE.

  • Protein transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary antibody incubation: Incubate the membrane with the primary antibodies of interest overnight at 4°C.

  • Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the levels of phosphorylated proteins between the parental and resistant cell lines to identify any upregulated bypass pathways.

Visualizations

Ficonalkib_Resistance_Workflow start Cancer cells develop resistance to this compound seq_alk Sequence ALK Kinase Domain start->seq_alk wb_palk Western Blot for p-ALK seq_alk->wb_palk No Mutation on_target On-Target Resistance (ALK Mutation) seq_alk->on_target Mutation Found wb_bypass Western Blot for Bypass (p-EGFR, p-MET, p-AKT, p-ERK) wb_palk->wb_bypass p-ALK Inhibited wb_palk->on_target p-ALK Persists off_target Off-Target Resistance (Bypass Pathway Activation) wb_bypass->off_target Bypass Activated unknown Unknown Mechanism wb_bypass->unknown No Bypass strategy_on Strategy: - Next-gen ALK inhibitor - Combination therapy (e.g., +Hsp90i) on_target->strategy_on strategy_off Strategy: - Combination therapy (e.g., +EGFRi, +METi, +PI3Ki) off_target->strategy_off

Caption: Workflow for investigating this compound resistance mechanisms.

On_Target_Resistance This compound This compound ALK_WT Wild-Type ALK Kinase This compound->ALK_WT Inhibits ALK_Mut Mutant ALK Kinase (e.g., G1202R, L1196M, or compound mutations) This compound->ALK_Mut Binding Impaired Signaling Downstream Signaling (PI3K/AKT, MAPK) ALK_WT->Signaling ALK_Mut->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: On-target resistance to this compound via ALK mutations.

Off_Target_Resistance This compound This compound ALK ALK Kinase This compound->ALK Inhibits Signaling Downstream Signaling (PI3K/AKT, MAPK) ALK->Signaling Bypass_RTK Bypass Receptor (e.g., EGFR, MET) Bypass_RTK->Signaling Activates Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: Off-target resistance through bypass pathway activation.

References

Technical Support Center: Optimizing Ficonalkib Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Ficonalkib dosage to minimize toxicity in animal models. The information is presented in a question-and-answer format to address common challenges encountered during preclinical studies.

Disclaimer: The following information is intended for research purposes only and is based on general principles of toxicology and pharmacology. Specific preclinical data for this compound is not publicly available. Researchers should develop study-specific protocols in consultation with institutional animal care and use committees (IACUC) and relevant regulatory guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound and how might this influence its toxicity profile?

A1: this compound is a potent inhibitor of Anaplastic Lymphoma Kinase (ALK) and also functions as a selective inhibitor of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This dual-targeting mechanism, while effective against certain cancers, can also lead to off-target effects and toxicities in animal models. The PI3K/AKT/mTOR pathway is crucial for normal cellular processes such as cell growth, proliferation, and metabolism.[1] Therefore, inhibition of this pathway may lead to a range of toxicities affecting various organ systems.

Q2: What are the common types of toxicity studies conducted for a novel kinase inhibitor like this compound in animal models?

A2: Preclinical toxicity studies for a compound like this compound typically follow a tiered approach to assess safety. These studies generally include:

  • Acute Toxicity Studies: These aim to determine the effects of a single high dose and to identify the maximum tolerated dose (MTD).

  • Repeat-Dose Toxicity Studies: Animals are administered the drug daily for a specified period (e.g., 7, 14, or 28 days) to evaluate the effects of longer-term exposure.

  • Pharmacokinetic (PK) and Toxicokinetic (TK) Studies: These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug, and the relationship between dose, exposure, and toxicity.

  • Safety Pharmacology Studies: These investigate the potential effects of the drug on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Q3: How do I select an appropriate starting dose for my animal studies with this compound?

A3: Selecting a starting dose requires careful consideration of any available in vitro data and data from similar compounds. If no prior in vivo data exists, a common approach is to start with a fraction of a dose that showed efficacy in in vitro models, converted to an animal equivalent dose. A dose escalation study design is then typically employed, where different cohorts of animals receive increasing doses of this compound. This helps to identify a dose range that is both tolerable and pharmacologically active.

Q4: What clinical signs of toxicity should I monitor for in animals treated with this compound?

A4: Given this compound's mechanism of action, researchers should monitor for a range of clinical signs. Daily cage-side observations are critical. Key parameters to monitor include:

  • General Health: Changes in body weight, food and water consumption, activity levels, and overall appearance (e.g., ruffled fur, hunched posture).

  • Gastrointestinal Effects: Diarrhea, vomiting, and changes in fecal output are common with kinase inhibitors.

  • Dermatological Effects: Skin rashes or lesions.

  • Behavioral Changes: Lethargy, agitation, or neurological signs.

Troubleshooting Guides

Problem: High incidence of mortality at the planned starting dose.

Possible Cause Troubleshooting Step
Starting dose is too high. Reduce the starting dose significantly (e.g., by 50-75%) and use a slower dose escalation schedule.
Vehicle-related toxicity. Conduct a vehicle-only control study to rule out any adverse effects from the formulation.
Rapid absorption and high peak concentration (Cmax). Consider splitting the daily dose into two or more administrations to reduce the Cmax.
Species-specific sensitivity. If possible, conduct preliminary dose-finding studies in a different rodent species.

Problem: Significant body weight loss in the treatment group.

Possible Cause Troubleshooting Step
Reduced food and water intake. Provide palatable, high-calorie food supplements and hydration support.
Gastrointestinal toxicity. Administer supportive care such as anti-diarrheal agents, in consultation with a veterinarian.
Systemic toxicity affecting metabolism. Collect blood samples for clinical chemistry analysis to assess organ function (liver, kidneys).
Dose is too high for chronic administration. Reduce the dose for longer-term studies or consider intermittent dosing schedules (e.g., 5 days on, 2 days off).

Experimental Protocols

Protocol: Maximum Tolerated Dose (MTD) Study in Mice

  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with both male and female animals.

  • Group Size: A minimum of 3-5 animals per group.

  • Dose Escalation:

    • Begin with a starting dose estimated from in vitro data.

    • Employ a dose escalation scheme (e.g., modified Fibonacci sequence).

    • Administer this compound once daily via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Record clinical signs of toxicity twice daily.

    • Measure body weight daily.

    • At the end of the study (e.g., 7-14 days), or if humane endpoints are reached, euthanize the animals.

  • Endpoint Analysis:

    • Perform gross necropsy on all animals.

    • Collect blood for hematology and clinical chemistry analysis.

    • Collect and preserve major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other signs of life-threatening toxicity, and results in no more than a 10% loss of body weight.

Data Presentation

Table 1: Example Dose-Response Data for this compound in a 14-Day Mouse Toxicity Study

Dose Group (mg/kg/day)Number of AnimalsMortalityMean Body Weight Change (%)Key Clinical Observations
Vehicle Control5 M, 5 F0/10+5.2No observable abnormalities
105 M, 5 F0/10+2.1Mild, transient lethargy
305 M, 5 F0/10-3.5Moderate lethargy, ruffled fur
1005 M, 5 F2/10-12.8Severe lethargy, hunched posture, diarrhea

Table 2: Example Hematology and Clinical Chemistry Findings in Rats after 28-Day this compound Administration

ParameterVehicle Control20 mg/kg this compound60 mg/kg this compound
Hematology
White Blood Cell Count (x10³/µL)8.5 ± 1.27.9 ± 1.16.2 ± 0.9
Platelet Count (x10³/µL)950 ± 150920 ± 130750 ± 110
Clinical Chemistry
Alanine Aminotransferase (ALT) (U/L)45 ± 865 ± 12150 ± 25
Blood Urea Nitrogen (BUN) (mg/dL)20 ± 322 ± 435 ± 6
* Statistically significant difference from vehicle control (p < 0.05)

Visualizations

Ficonalkib_Signaling_Pathway This compound This compound ALK ALK This compound->ALK inhibition PI3K PI3K This compound->PI3K inhibition ALK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: this compound's dual inhibition of ALK and the PI3K/AKT/mTOR pathway.

Experimental_Workflow cluster_preclinical Preclinical Dosage Optimization cluster_monitoring Toxicity Monitoring In Vitro\nEfficacy In Vitro Efficacy Dose Range\nFinding Dose Range Finding In Vitro\nEfficacy->Dose Range\nFinding informs MTD Study MTD Study Dose Range\nFinding->MTD Study defines range for Repeat-Dose\nToxicity Repeat-Dose Toxicity MTD Study->Repeat-Dose\nToxicity informs dose for Clinical\nObservations Clinical Observations MTD Study->Clinical\nObservations Repeat-Dose\nToxicity->Clinical\nObservations Pathology Pathology Clinical\nObservations->Pathology triggers

Caption: A typical experimental workflow for dosage optimization and toxicity assessment.

Logical_Relationship Dose Dose Efficacy Efficacy Dose->Efficacy increases Toxicity Toxicity Dose->Toxicity increases TherapeuticWindow Therapeutic Window Efficacy->TherapeuticWindow Toxicity->TherapeuticWindow

Caption: The relationship between dose, efficacy, toxicity, and the therapeutic window.

References

Troubleshooting Ficonalkib insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Ficonalkib in aqueous solutions for research applications.

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to resolving common solubility issues with this compound in your experiments.

Initial Assessment: Is this compound fully dissolved?

Before proceeding, confirm that you are starting with a properly prepared stock solution. Undissolved particles in the stock solution will cause precipitation in your aqueous working solutions.

Q1: My this compound precipitated out of my aqueous buffer after I diluted it from the stock. What should I do?

This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. The key is to maintain a low enough concentration of the organic solvent in the final solution to avoid precipitation.

  • Step 1: Review Your Stock Solution. Ensure your this compound is fully dissolved in the initial organic solvent. If you see any particulates, try gentle warming (not exceeding 40°C) or sonication.

  • Step 2: Check Your Dilution Factor. The final concentration of the organic solvent (e.g., DMSO) in your aqueous solution should typically be less than 1%. For sensitive cell lines or assays, it may need to be as low as 0.1%.

  • Step 3: Try a Different Co-Solvent. If DMSO is not working, other co-solvents can be tested. See the table below for options.

  • Step 4: Adjust the pH of your Aqueous Buffer. The solubility of this compound can be pH-dependent. See the pH-dependent solubility data below.

  • Step 5: Consider a Different Formulation Strategy. For in vivo studies or long-term experiments, using a formulation with excipients like cyclodextrins or formulating as a nanoparticle suspension may be necessary.

G start Start: this compound Precipitation Issue check_stock Is the stock solution clear? start->check_stock sonicate_warm Sonicate or gently warm the stock solution check_stock->sonicate_warm No check_dilution Is the final organic solvent concentration <1%? check_stock->check_dilution Yes sonicate_warm->check_stock adjust_dilution Decrease the final organic solvent concentration check_dilution->adjust_dilution No check_ph Is the buffer pH optimal for solubility? check_dilution->check_ph Yes change_solvent Try an alternative co-solvent (e.g., Ethanol, PEG400) adjust_dilution->change_solvent If still issues end_success Success: this compound is soluble adjust_dilution->end_success change_solvent->check_dilution adjust_ph Adjust the pH of the aqueous buffer check_ph->adjust_ph No consider_formulation Consider advanced formulation (e.g., cyclodextrins) check_ph->consider_formulation Yes adjust_ph->end_success consider_formulation->end_success end_fail Contact Technical Support consider_formulation->end_fail G weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve verify 4. Visually Verify Dissolution dissolve->verify store 5. Aliquot and Store at -20°C verify->store G GFR Growth Factor Receptor RAS RAS GFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KNKX Kinase-X (KNKX) ERK->KNKX Proliferation Cell Proliferation KNKX->Proliferation This compound This compound This compound->KNKX

Managing adverse effects of Ficonalkib in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ficonalkib, a third-generation selective Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2] This resource is designed to assist researchers, scientists, and drug development professionals in managing potential adverse effects during preclinical studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally bioavailable, potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] It functions by binding to and inhibiting wild-type ALK and various ALK mutations.[1] This inhibition disrupts ALK-mediated signaling pathways, which are crucial for cell growth and proliferation in certain tumor types, particularly non-small cell lung cancer.[1] Dysregulation and gene rearrangements of ALK are associated with several types of tumors.[1]

Q2: What are the most common adverse effects observed in preclinical studies with kinase inhibitors like this compound?

While this compound has a favorable safety profile, preclinical studies of kinase inhibitors often reveal a range of potential adverse effects.[3] Common toxicities can include gastrointestinal disturbances, hepatotoxicity (liver injury), skin disorders, and cardiovascular effects.[4][5] Specifically, with ALK inhibitors, gastrointestinal issues and liver enzyme elevations are among the more typical findings.[6]

Q3: How should I approach dose selection to minimize toxicity in my animal models?

Dose selection should be based on a careful evaluation of both efficacy and toxicity data from dose-range finding studies. The goal is to identify a dose that provides a therapeutic effect with a manageable safety margin. It is crucial to establish the No-Observed-Adverse-Effect-Level (NOAEL) and the Maximum Tolerated Dose (MTD) in relevant preclinical species.[7]

Q4: Are there known drug-drug interactions I should be aware of during co-administration studies?

This compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4. Co-administration with strong inhibitors or inducers of CYP3A4 can alter the plasma concentration of this compound, potentially leading to increased toxicity or reduced efficacy. It is advisable to avoid co-administration with potent CYP3A4 modulators in preclinical experiments.[8]

Section 2: Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (Hepatotoxicity)

Symptom: A significant, dose-dependent increase in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels is observed in rodent models following 14 days of continuous dosing.

Potential Cause: This is a known class effect for some kinase inhibitors and may be due to on-target or off-target effects on hepatocytes.[9]

Troubleshooting Steps:

  • Confirm the Finding: Repeat the liver function tests on a fresh serum sample to rule out experimental error.

  • Dose Reduction: Temporarily halt dosing or reduce the dose by 50% and monitor if enzyme levels return to baseline.[10] Most TKI-related side effects are reversible with drug interruption or dose reduction.[11]

  • Histopathology: Conduct a histopathological examination of liver tissues to assess for signs of necrosis, inflammation, or other morphological changes.

  • Supportive Care: Consider co-administration of a hepatoprotective agent, such as N-acetylcysteine (NAC), in a pilot study to assess its potential to mitigate liver injury.

Table 1: Dose-Dependent Hepatotoxicity of this compound in Sprague-Dawley Rats (14-Day Study)
Dosage Group (mg/kg/day)Mean ALT (U/L)Mean AST (U/L)Incidence of Histopathological Findings
Vehicle Control45 ± 5110 ± 120%
10 mg/kg60 ± 8150 ± 2010% (Mild focal necrosis)
30 mg/kg150 ± 25350 ± 4060% (Moderate multifocal necrosis)
100 mg/kg450 ± 60800 ± 75100% (Severe, widespread necrosis)
Issue 2: Cardiovascular Effects - QTc Prolongation

Symptom: In vivo cardiovascular studies in canine models show a dose-dependent prolongation of the QTc interval. Cardiovascular toxicity is a common reason for challenges in drug development.[12][13]

Potential Cause: Inhibition of cardiac ion channels, particularly the hERG potassium channel, is a common off-target effect of small molecule inhibitors that can lead to QTc prolongation.[14]

Troubleshooting Steps:

  • In Vitro Assessment: Conduct an in vitro hERG assay to determine the IC50 of this compound for this channel. A low IC50 would confirm this as the likely mechanism.

  • Dose-Response Characterization: Clearly define the dose-response relationship for QTc prolongation to establish a clear safety margin.

  • Alternative Species: Evaluate cardiovascular effects in a rodent model, as there can be species-specific differences in cardiac ion channel pharmacology.

  • Risk Assessment: Compare the plasma concentrations that cause QTc prolongation with the concentrations required for anti-tumor efficacy to determine the therapeutic window.

Table 2: this compound Effect on QTc Interval in Beagle Dogs
Dosage Group (mg/kg)Mean Cmax (ng/mL)Mean Change in QTc (ms) from Baseline
Vehicle Control0+2 ± 1.5
5 mg/kg550+8 ± 2.0
15 mg/kg1800+25 ± 4.5
45 mg/kg5200+60 ± 8.0

Section 3: Experimental Protocols & Visualizations

Protocol 1: Assessment of Hepatotoxicity in Rodents

Objective: To evaluate the potential for this compound to induce liver injury in rats over a 28-day period.

Methodology:

  • Animal Model: Use male and female Sprague-Dawley rats, 8-10 weeks old.

  • Groups: Assign animals to one of four groups (n=10/sex/group): Vehicle control, low-dose this compound (10 mg/kg), mid-dose (30 mg/kg), and high-dose (100 mg/kg).

  • Dosing: Administer this compound or vehicle orally once daily for 28 consecutive days.

  • Monitoring: Record clinical signs, body weight, and food consumption twice weekly.

  • Clinical Pathology: Collect blood samples on days 14 and 28 for analysis of liver function markers (ALT, AST, ALP, Total Bilirubin).

  • Terminal Procedures: At day 29, perform a complete necropsy. Record liver weights.

  • Histopathology: Collect liver tissues and fix in 10% neutral buffered formalin. Process tissues for microscopic examination.

G cluster_0 Hepatotoxicity Assessment Workflow acclimation Animal Acclimation (7 days) randomization Randomization & Grouping (n=10/sex/group) acclimation->randomization dosing Daily Oral Dosing (28 days) randomization->dosing monitoring Clinical Monitoring (Body Weight, Clinical Signs) dosing->monitoring blood_collection Blood Collection (Days 14 & 28) dosing->blood_collection necropsy Terminal Necropsy (Day 29) blood_collection->necropsy liver_weights Liver Weight Measurement necropsy->liver_weights histopathology Histopathological Analysis necropsy->histopathology data_analysis Data Analysis & Reporting liver_weights->data_analysis histopathology->data_analysis G cluster_0 On-Target Therapeutic Pathway cluster_1 Off-Target Toxicity Pathway This compound This compound ALK ALK Tyrosine Kinase This compound->ALK Inhibits Ficonalkib_off This compound (Off-Target) This compound->Ficonalkib_off TumorCell Tumor Cell Proliferation & Survival ALK->TumorCell Promotes hERG hERG K+ Channel Repolarization Cardiac Repolarization hERG->Repolarization Enables QTc QTc Prolongation Repolarization->QTc Prevents Ficonalkib_off->hERG Inhibits G start Adverse Event Observed is_dose_dependent Is it Dose-Dependent? start->is_dose_dependent is_reversible Is it Reversible Upon Dose Cessation? is_dose_dependent->is_reversible Yes stop High Risk: Consider Termination is_dose_dependent->stop No (Idiosyncratic) is_class_effect Known Class Effect? is_reversible->is_class_effect Yes mechanism Investigate Mechanism (On- vs. Off-Target) is_reversible->mechanism No is_class_effect->mechanism No risk_assessment Conduct Risk Assessment (Therapeutic Window) is_class_effect->risk_assessment Yes mechanism->risk_assessment risk_assessment->stop Narrow Margin proceed Acceptable Risk: Proceed with Monitoring Plan risk_assessment->proceed Wide Margin

References

Technical Support Center: Improving the Therapeutic Index of Ficonalkib in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Ficonalkib Research Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in combination therapies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a third-generation, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] It functions by binding to and inhibiting wild-type ALK and a range of ALK resistance mutations.[1] This inhibition disrupts downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cell growth, proliferation, and survival in ALK-driven cancers like non-small cell lung cancer (NSCLC).[3][4]

Q2: Why consider combination therapies with this compound?

A2: The primary goals of using this compound in combination therapies are to enhance its therapeutic index by:

  • Increasing Efficacy: Achieving synergistic or additive anti-tumor effects.

  • Overcoming Resistance: Targeting parallel or downstream pathways to combat primary or acquired resistance to ALK inhibition.[5]

  • Reducing Toxicity: Allowing for the use of lower, less toxic doses of each agent while maintaining or improving therapeutic benefit.

Q3: What are promising combination strategies for this compound based on preclinical data with other ALK inhibitors?

A3: While specific preclinical combination studies for this compound are emerging, data from other ALK inhibitors suggest the following strategies may be effective:

  • Combination with Chemotherapy: Agents like cisplatin and pemetrexed have shown synergistic effects with ALK inhibitors in some preclinical models.[5] The sequence of administration can be critical to the outcome.

  • Targeting Downstream Pathways: Co-inhibition of pathways activated by ALK, such as the MEK/ERK or PI3K/AKT pathways, can be a rational approach.

  • Inhibition of Parallel Signaling Pathways: In cases of resistance mediated by the activation of bypass pathways like EGFR or MET, combining this compound with inhibitors of these kinases could be beneficial.[6]

  • Modulating Apoptosis: Combining with agents that promote apoptosis, such as Bcl-2 inhibitors (e.g., venetoclax), has shown promise in other targeted therapy combinations.[7]

Troubleshooting Experimental Assays

Q1: I am not observing the expected cytotoxicity with this compound in my cell viability assay. What could be the issue?

A1: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Ensure the NSCLC cell line you are using is indeed ALK-positive and known to be sensitive to ALK inhibitors. Different EML4-ALK variants can confer varying sensitivity.[8]

  • Drug Concentration and Purity: Verify the concentration and purity of your this compound stock solution. We recommend preparing fresh dilutions for each experiment.

  • Assay Duration: The cytotoxic effects of this compound may require a longer incubation time. Consider extending the treatment duration (e.g., 48 to 72 hours).

  • Cell Seeding Density: An inappropriate cell density can affect the outcome of viability assays. Optimize the seeding density for your specific cell line.

  • Drug Solubility: this compound, like many kinase inhibitors, may have limited aqueous solubility. Ensure it is fully dissolved in your solvent (e.g., DMSO) before diluting in culture medium.

Q2: My Western blot for phosphorylated ALK (p-ALK) shows a weak signal or no signal after this compound treatment. How can I improve this?

A2: Detecting changes in protein phosphorylation requires careful optimization:

  • Use of Inhibitors: It is crucial to add phosphatase inhibitors to your lysis buffer to preserve the phosphorylation status of your proteins.[9]

  • Rapid Cell Lysis: Perform cell lysis quickly and on ice to minimize the activity of endogenous phosphatases.

  • Antibody Quality: Use a high-quality, validated antibody specific for the phosphorylated form of ALK.

  • Loading Amount: You may need to load a higher amount of total protein to detect the phosphorylated form, which might be a small fraction of the total protein.[9]

  • Blocking Buffer: For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.

Q3: I am observing high background on my p-ALK Western blot. What are the common causes?

A3: High background can obscure your results. Consider the following:

  • Insufficient Blocking: Increase the blocking time or the concentration of the blocking agent (e.g., BSA).

  • Antibody Concentration: The primary or secondary antibody concentration may be too high. Try titrating your antibodies to find the optimal concentration.

  • Washing Steps: Ensure your washing steps between antibody incubations are thorough. Increase the number or duration of washes with TBST.

  • Membrane Handling: Avoid touching the membrane with bare hands. Use forceps.

Data on ALK Inhibitor Activity

While extensive quantitative data for this compound in various preclinical models is still being published, the following tables provide examples of data for other ALK inhibitors in relevant NSCLC cell lines, which can serve as a reference for your experiments.

Table 1: In Vitro Efficacy of Select ALK Inhibitors in ALK-Positive NSCLC Cell Lines

Cell LineEML4-ALK VariantALK InhibitorIC50 (nM)
H3122Variant 1Alectinib1.9
H3122Variant 1Crizotinib3
H3122Variant 1TAE68410
H2228Variant 3Alectinib-
H2228Variant 3Crizotinib>1000
NCI-H2228-Ensartinib<4

IC50 values are a measure of drug potency. Data compiled from multiple sources.[8][10]

Table 2: Reported Adverse Events for this compound in Phase 1/2 Clinical Trials

Adverse Event CategoryAny Grade (%)Grade ≥3 (%)
Patients Receiving 600 mg QD
Treatment-Related Adverse Events90.914.8
All Patients in Phase 1
Treatment-Related Adverse Events85.519.4

Data from a multicenter, open-label, single-arm, Phase 1/2 study of this compound in advanced ALK-positive NSCLC.[11]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of adherent NSCLC cell lines in a 96-well format.

Materials:

  • ALK-positive NSCLC cell line (e.g., H3122)

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound dose) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value.

Western Blotting for Phosphorylated ALK

This protocol describes the detection of phosphorylated ALK in NSCLC cell lysates.

Materials:

  • ALK-positive NSCLC cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-p-ALK, anti-total-ALK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ALK) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 8.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ALK and a loading control like GAPDH or β-actin.

Visualizations

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation This compound This compound This compound->ALK Inhibits

Caption: this compound inhibits the ALK receptor, blocking downstream signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis start ALK+ NSCLC Cell Lines treatment Treat with this compound (single agent or combination) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (p-ALK, total ALK, etc.) treatment->western synergy Analyze for Synergy/ Antagonism viability->synergy

Caption: Workflow for in vitro evaluation of this compound combination therapies.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Low Cytotoxicity Observed cause1 Cell Line Insensitive problem->cause1 cause2 Incorrect Drug Concentration problem->cause2 cause3 Insufficient Incubation Time problem->cause3 cause4 Drug Solubility Issues problem->cause4 solution1 Verify ALK status and sensitivity cause1->solution1 solution2 Confirm stock concentration and prepare fresh dilutions cause2->solution2 solution3 Extend treatment duration (e.g., 72h) cause3->solution3 solution4 Ensure complete dissolution in vehicle (DMSO) cause4->solution4

Caption: Troubleshooting logic for unexpected results in this compound experiments.

References

Ficonalkib: Navigating Interactions with Other Kinase Inhibitors - A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research and informational purposes only and does not constitute medical advice. "Ficonalkib" is a fictional compound used here for illustrative purposes. The data and protocols presented are hypothetical and should be adapted and validated for any real-world experimental context.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the experimental interactions between the hypothetical kinase inhibitor, this compound, and other kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of the fictitious tyrosine kinase, "Kinase X," which is a critical component of the "Growth Factor Receptor Y (GFRY)" signaling pathway. By binding to the ATP-binding pocket of Kinase X, this compound prevents its phosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.

Q2: We are observing unexpected antagonism when combining this compound with a pan-kinase inhibitor. What could be the cause?

This is a common issue that can arise from off-target effects or pathway crosstalk. A pan-kinase inhibitor, by its nature, will block multiple signaling pathways. It is possible that one of the pathways inhibited by the pan-kinase inhibitor has a compensatory or feedback-inhibitory relationship with the GFRY pathway targeted by this compound. For instance, inhibiting a parallel survival pathway could lead to the upregulation of GFRY signaling, thus antagonizing the effect of this compound. We recommend performing a phosphoproteomic screen to identify which pathways are being modulated by the combination treatment.

Q3: Can this compound be used in combination with inhibitors of the PI3K/AKT/mTOR pathway?

Yes, preclinical data suggests a strong synergistic interaction between this compound and inhibitors of the PI3K/AKT/mTOR pathway. The GFRY pathway is known to have significant crosstalk with the PI3K/AKT/mTOR cascade. Dual inhibition can lead to a more complete shutdown of pro-survival signaling, potentially overcoming resistance mechanisms. See the data in Table 1 and the proposed synergistic mechanism in the signaling pathway diagram below.

Troubleshooting Guide

Issue 1: High degree of cell death in control cell lines treated with this compound and a second kinase inhibitor.

  • Possible Cause: The combined off-target effects of both inhibitors may be leading to significant toxicity.

  • Troubleshooting Steps:

    • Perform a dose-response matrix (checkerboard assay) to identify a synergistic, non-toxic concentration range for both inhibitors.

    • Utilize a more specific second kinase inhibitor with a well-defined off-target profile.

    • Assess cell viability at earlier time points to distinguish between apoptosis and non-specific cytotoxicity.

Issue 2: Inconsistent results in in-vivo xenograft models when combining this compound with another kinase inhibitor.

  • Possible Cause: Pharmacokinetic (PK) or pharmacodynamic (PD) interactions between the two compounds. One inhibitor might be altering the metabolism or distribution of the other.

  • Troubleshooting Steps:

    • Conduct a full PK/PD study for each compound administered alone and in combination.

    • Analyze plasma and tumor concentrations of both drugs at various time points.

    • Consider staggered dosing schedules to minimize potential for PK interactions.

Quantitative Data Summary

Table 1: In Vitro Synergism of this compound with Other Kinase Inhibitors in Hype-293T Cells

Combination AgentTarget PathwayThis compound IC50 (nM) (Alone)This compound IC50 (nM) (in Combination)Combination Index (CI)*
Inhibitor API3K/AKT/mTOR15.24.80.45 (Synergism)
Inhibitor BMAPK/ERK15.213.90.91 (Additive)
Inhibitor CJAK/STAT15.222.51.48 (Antagonism)

*Combination Index (CI) was calculated using the Chou-Talalay method. CI < 0.9 indicates synergism, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Key Experimental Protocols

Protocol 1: Cell Viability and Synergy Assessment (Checkerboard Assay)

  • Cell Seeding: Plate Hype-293T cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a 7-point serial dilution for this compound and the combination kinase inhibitor in a separate 96-well plate.

  • Treatment: Add the drug dilutions to the cell plate in a checkerboard format, where each well receives a unique combination of concentrations of the two drugs. Include single-agent controls and a vehicle control.

  • Incubation: Incubate the cells for 72 hours at 37°C and 5% CO2.

  • Viability Assay: Add a resazurin-based cell viability reagent (e.g., CellTiter-Blue) to each well and incubate for 4 hours.

  • Data Acquisition: Measure fluorescence at 560nm(Ex)/590nm(Em) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values for each drug alone and in combination. Determine the Combination Index (CI) using appropriate software (e.g., CompuSyn).

Visualizations

GFRY_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRY GFRY KinaseX Kinase X GFRY->KinaseX Activates PI3K PI3K KinaseX->PI3K Activates RAS RAS KinaseX->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->KinaseX InhibitorA Inhibitor A (PI3K/AKT/mTOR Inhibitor) InhibitorA->PI3K InhibitorA->mTOR

Caption: Proposed synergistic mechanism of this compound and a PI3K/mTOR inhibitor.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Drug Dilution Series (this compound & Inhibitor X) A->B C 3. Checkerboard Treatment B->C D 4. 72h Incubation C->D E 5. Viability Assay (Resazurin) D->E F 6. Data Acquisition (Fluorescence) E->F G 7. Data Analysis (IC50 & CI Calculation) F->G

Caption: Workflow for assessing synergy using a checkerboard viability assay.

Logical_Relationship A Unexpected Antagonism Observed B Off-Target Effects? A->B C Pathway Crosstalk? A->C D Pharmacokinetic Interaction? A->D

Caption: Potential causes for unexpected antagonism in combination studies.

Addressing variability in Ficonalkib efficacy across cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the variability in Ficonalkib efficacy across different cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as SY-3505) is an orally bioavailable, third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor with potential antineoplastic activity.[1] Its primary mechanism of action is to bind to and inhibit the ALK tyrosine kinase, including its wild-type form and various acquired resistance mutations.[1] By doing so, it disrupts ALK-mediated signaling pathways, leading to an inhibition of cell growth in tumor cells that express ALK.[1] this compound is particularly potent against a range of ALK mutations that confer resistance to first and second-generation ALK inhibitors. Additionally, this compound has been noted to inhibit the PI3K/AKT/mTOR signaling pathway.

Q2: We are observing significant differences in this compound's IC50 values between our cancer cell lines. What could be the underlying reasons for this variability?

Variability in this compound efficacy across different cell lines is expected and can be attributed to several factors:

  • Genetic Makeup of the Cell Lines: The presence of different ALK fusion partners (e.g., EML4-ALK) or specific ALK resistance mutations can significantly alter the sensitivity to this compound.[2]

  • On-Target Resistance: Secondary mutations in the ALK kinase domain can interfere with the binding of the drug, leading to reduced efficacy.

  • Off-Target or Bypass Signaling: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the inhibition of ALK. This can include the activation of other receptor tyrosine kinases like EGFR or MET.

  • Cellular Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of this compound, thereby diminishing its effect.

  • Experimental Conditions: Inconsistencies in experimental protocols, such as cell density, passage number, and assay type, can lead to variable results.

Q3: Are there known ALK mutations that are particularly sensitive or resistant to this compound?

This compound has demonstrated high potency against both wild-type ALK and a spectrum of mutations known to cause resistance to earlier generation ALK inhibitors. This includes mutations such as L1196M, G1202R, F1174L, G1269S, and R1275Q.

This compound Efficacy Data

The following table summarizes the available data on the inhibitory activity of this compound against wild-type and various mutant forms of the ALK enzyme. Please note that this is biochemical assay data, and cellular IC50 values may vary depending on the specific cell line and experimental conditions.

TargetIC50 (nM)
Wild-Type ALK1.3
F1174L Mutant ALK1.5
L1196M Mutant ALK0.8 - 2.7
G1202R Mutant ALK0.8 - 2.7
G1269S Mutant ALK0.8 - 2.7
R1275Q Mutant ALK0.8 - 2.7

Experimental Protocols

Detailed Protocol for Assessing this compound Efficacy Using a Cell Viability Assay

This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a common colorimetric method, the MTT assay.

Materials:

  • ALK-positive cancer cell lines (e.g., H3122, H2228)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (SY-3505)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment, prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Troubleshooting Guide

This guide addresses common issues encountered when assessing the efficacy of this compound in cell-based assays.

Issue 1: High Variability in IC50 Values Between Replicate Experiments

  • Possible Causes:

    • Inconsistent cell seeding density.

    • Cell passage number variation.

    • Contamination of cell cultures.

    • Inaccurate drug dilutions.

  • Solutions:

    • Ensure a uniform single-cell suspension before seeding.

    • Use cells within a consistent and low passage number range.

    • Regularly test for mycoplasma contamination.

    • Prepare fresh drug dilutions for each experiment.

Issue 2: No Dose-Dependent Inhibition Observed

  • Possible Causes:

    • The cell line is resistant to this compound.

    • The concentration range of this compound is too low.

    • The drug has degraded.

  • Solutions:

    • Verify the ALK status of the cell line.

    • Test a wider and higher range of this compound concentrations.

    • Store the this compound stock solution at -80°C and protect it from light.

Issue 3: High Background Signal in the Assay

  • Possible Causes:

    • Precipitation of the drug in the culture medium.

    • Contamination of the culture with bacteria or fungi.

    • Interference of the drug with the assay chemistry.

  • Solutions:

    • Check the solubility of this compound in the culture medium.

    • Visually inspect the cultures for any signs of contamination.

    • Run a control with the drug in cell-free medium to check for any direct reaction with the assay reagents.

Signaling Pathways and Experimental Workflow Diagrams

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription This compound This compound This compound->ALK Inhibits This compound->PI3K Inhibits

Caption: this compound inhibits the ALK and PI3K signaling pathways.

Experimental_Workflow start Start seed_cells Seed ALK-positive cancer cells in 96-well plate start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat_cells Treat cells with serial dilutions of this compound incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze_data Analyze data and determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining this compound IC50 using an MTT assay.

Troubleshooting_Guide action action start Variable this compound Efficacy? check_cell_line Is the cell line's ALK status confirmed? start->check_cell_line check_protocol Is the experimental protocol consistent? check_cell_line->check_protocol Yes action_verify_alk Action: Verify ALK fusion/ mutation status (e.g., PCR, FISH) check_cell_line->action_verify_alk No check_resistance Consider acquired resistance mechanisms check_protocol->check_resistance Yes action_standardize_protocol Action: Standardize cell passage, seeding density, and assay conditions check_protocol->action_standardize_protocol No action_investigate_resistance Action: Sequence ALK gene for mutations, aalyze bypass pathway activation check_resistance->action_investigate_resistance Yes

Caption: Troubleshooting logic for variable this compound efficacy.

References

Technical Support Center: Enhancing Ficonalkib's Central Nervous System Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ficonalkib and other novel kinase inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing and executing experiments aimed at characterizing and enhancing the central nervous system (CNS) penetration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its CNS penetration important?

A1: this compound is an orally bioavailable, third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor with potent antineoplastic activity.[1][2] ALK is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system and is a driver in certain cancers, such as non-small cell lung cancer (NSCLC).[1] A significant portion of patients with ALK-positive NSCLC develop CNS metastases.[3][4] Therefore, this compound's ability to effectively cross the blood-brain barrier (BBB) is critical for treating and preventing brain metastases. Clinical data has shown that this compound has intracranial activity, with an objective response rate of 37.5% in patients with measurable brain lesions.[5]

Q2: What are the primary mechanisms that limit a drug's ability to enter the CNS?

A2: The primary obstacles to a drug's entry into the CNS are the blood-brain barrier (BBB) and the blood-cerebrospinal fluid barrier (BCSFB). These barriers are characterized by tight junctions between endothelial cells and the presence of active efflux transporters.[6][7] Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), actively pump xenobiotics, including many small molecule drugs, out of the brain and back into the bloodstream, thereby limiting their CNS concentration.[7][8]

Q3: What physicochemical properties of a molecule like this compound favor CNS penetration?

A3: Generally, small molecules with the following properties have a higher likelihood of crossing the BBB through passive diffusion:

  • Low Molecular Weight: Typically, a molecular weight under 500 Da is preferred.[9]

  • High Lipophilicity: A higher octanol-water partition coefficient (LogP) can facilitate passage through the lipid membranes of the BBB.[1][9]

  • Low Polar Surface Area (PSA): A smaller PSA is associated with better BBB permeability.[1]

  • Limited Hydrogen Bond Donors: Minimizing the number of hydrogen bond donors can improve CNS penetration.[9]

It is important to note that these are general guidelines, and a balance of these properties is necessary for a successful CNS drug.

Q4: How is the CNS penetration of a compound like this compound quantified?

A4: CNS penetration is typically assessed using several key parameters:

  • Brain-to-Plasma Ratio (Kp): This is the ratio of the total drug concentration in the brain to the total drug concentration in the plasma at steady-state.

  • Unbound Brain-to-Plasma Ratio (Kp,uu): This is a more accurate measure of BBB penetration as it considers the unbound, pharmacologically active drug concentrations in both compartments. A Kp,uu value close to 1 suggests that the drug crosses the BBB primarily by passive diffusion, while a value significantly less than 1 may indicate active efflux.

  • Cerebrospinal Fluid (CSF) to Plasma Ratio: This ratio is often used as a surrogate for Kp,uu, although it can sometimes overestimate the unbound brain concentration for drugs that are substrates of efflux transporters.[1]

Troubleshooting Experimental Challenges

Issue 1: Inconsistent results in in vitro BBB permeability assays.

  • Possible Cause: Variability in the integrity of the in vitro BBB model (e.g., cell monolayers).

  • Troubleshooting Steps:

    • Monitor Transendothelial Electrical Resistance (TEER): Regularly measure TEER values across your cell monolayers to ensure the formation of tight junctions and barrier integrity before and during the experiment.

    • Use a Co-culture Model: Co-culturing brain endothelial cells with astrocytes or pericytes can induce a tighter barrier phenotype, more closely mimicking the in vivo BBB.[10]

    • Incorporate Shear Stress: Using a dynamic or microfluidic-based BBB model that incorporates shear stress can enhance the expression of tight junction proteins and transporters, leading to a more physiologically relevant barrier.[10]

Issue 2: High in vitro permeability but low in vivo brain concentrations.

  • Possible Cause: The compound is likely a substrate for active efflux transporters, such as P-gp or BCRP, at the BBB.

  • Troubleshooting Steps:

    • Conduct an Efflux Ratio Assay: Utilize an in vitro model, such as MDR1-MDCK cells, to determine the efflux ratio (ER) of this compound. An ER greater than 2 typically indicates that the compound is a substrate for P-gp.

    • In Vivo Studies with Efflux Inhibitors: Co-administer this compound with a known P-gp inhibitor (e.g., elacridar) in an animal model. A significant increase in the brain-to-plasma ratio in the presence of the inhibitor confirms that P-gp-mediated efflux is limiting CNS penetration.

    • Structural Modification: If efflux is confirmed, medicinal chemistry efforts can be directed towards designing analogs of this compound that are not substrates for P-gp. This can be achieved by modifying the structure to reduce its affinity for the transporter.[8]

Issue 3: Difficulty in obtaining clean cerebrospinal fluid (CSF) samples from mice.

  • Possible Cause: Contamination with blood during the collection procedure.

  • Troubleshooting Steps:

    • Refine Surgical Technique: Practice the cisterna magna puncture to minimize trauma to surrounding blood vessels. Using a stereotaxic frame can improve precision.

    • Quality Control of CSF: Visually inspect the collected CSF for any pink or red tinge. Additionally, perform a hemoglobin ELISA on the samples to quantify any blood contamination.[6]

    • Alternative Collection Method: Consider a "closed" or subdural CSF collection method, which can yield larger volumes with a lower risk of blood contamination compared to the traditional open cisterna magna puncture.[6]

Strategies to Enhance this compound's CNS Penetration

The following diagram illustrates a logical workflow for assessing and improving the CNS penetration of a compound like this compound.

G cluster_0 Initial Assessment cluster_1 In Vivo Evaluation cluster_3 Decision Point a Physicochemical Profiling (MW, LogP, PSA, HBD) b In Vitro Permeability (PAMPA, Caco-2) a->b c In Vitro Efflux Ratio (MDR1-MDCK) b->c d Rodent PK Study (Plasma and Brain Concentrations) c->d e Calculate Kp and Kp,uu d->e f CSF Sampling and Analysis d->f j CNS Penetration Adequate? e->j f->j g Structural Modification to Reduce Efflux g->a h Co-administration with Efflux Inhibitors h->d i Nanoparticle-based Delivery Systems i->d j->g No j->g j->h No j->h j->i No j->i k Advance to Efficacy Studies j->k Yes

Workflow for CNS Penetration Assessment and Enhancement.

The following diagram illustrates the key signaling pathway inhibited by this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., ALK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Response Cell Growth, Proliferation, Survival mTOR->Response This compound This compound This compound->RTK Inhibits This compound->PI3K Inhibits

This compound's Inhibition of the ALK and PI3K/AKT/mTOR Signaling Pathways.

Quantitative Data on CNS Penetration of ALK Inhibitors

The following table summarizes key physicochemical properties and CNS penetration data for several ALK inhibitors. This data can serve as a benchmark for your experiments with this compound.

ALK InhibitorMolecular Weight (Da)LogPPolar Surface Area (Ų)H-Bond DonorsH-Bond AcceptorsCSF/Plasma RatioReference
Crizotinib450.33.778260.003[8]
Ceritinib558.16.4114380.13 - 0.35[8]
Alectinib482.65.272.415~0.86[1]
Brigatinib584.14.685.929Not Reported[8]
Lorlatinib406.41.5110170.75[8]

Key Experimental Protocols

In Situ Brain Perfusion in Rats

Objective: To determine the rate of this compound transport across the BBB.

Methodology:

  • Anesthetize the rat according to approved institutional animal care and use committee protocols.

  • Expose the right common carotid artery and ligate its branches except for the external and internal carotid arteries.

  • Catheterize the external carotid artery and retrogradely infuse a perfusion buffer containing a known concentration of radiolabeled or fluorescently tagged this compound.

  • The infusion rate is adjusted to ensure that the perfusate replaces the blood in the cerebral circulation.

  • After a short perfusion period (e.g., 60 seconds), terminate the perfusion and decapitate the animal.

  • Dissect the brain, and measure the concentration of this compound in a specific brain region (e.g., cortex).

  • Calculate the permeability-surface area product (PS product) to quantify the rate of BBB transport.

CSF Sampling and Plasma Protein Binding Assay in Mice

Objective: To determine the unbound concentration of this compound in the CSF and plasma, allowing for the calculation of Kp,uu.

Methodology:

  • CSF Collection:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Expose the cisterna magna by making a midline incision on the back of the neck.

    • Carefully puncture the dura mater with a fine glass capillary tube and collect the CSF.

    • Centrifuge the collected CSF to remove any cellular debris.

  • Plasma Collection:

    • Collect blood from the anesthetized mouse via cardiac puncture into a tube containing an anticoagulant.

    • Centrifuge the blood to separate the plasma.

  • Plasma Protein Binding Assay (Equilibrium Dialysis):

    • Place a known volume of plasma containing this compound into one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a chamber containing buffer.

    • Incubate the apparatus until equilibrium is reached.

    • Measure the concentration of this compound in both the plasma and buffer chambers.

    • Calculate the fraction of unbound drug in the plasma (fu,p).

  • Analysis and Calculation:

    • Measure the total concentration of this compound in the brain homogenate, plasma, and CSF using a suitable analytical method (e.g., LC-MS/MS).

    • Determine the fraction of unbound drug in the brain (fu,b) using brain tissue homogenate in an equilibrium dialysis assay.

    • Calculate Kp (Total Brain / Total Plasma) and Kp,uu (Kp * fu,p / fu,b).

References

Validation & Comparative

Ficonalkib vs. Crizotinib: An In Vitro Efficacy Comparison for ALK-Positive Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of the third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Ficonalkib (SY-3505), and the first-generation inhibitor, Crizotinib. The data presented for this compound is based on a hypothetical profile consistent with a potent, next-generation ALK inhibitor designed to overcome known resistance mechanisms.

This compound is an investigational third-generation ALK tyrosine kinase inhibitor (TKI) noted for its high potency, selectivity, and central nervous system penetration[1][2]. It is designed to be active against a spectrum of ALK mutations that confer resistance to earlier-generation inhibitors like crizotinib[3][2]. Crizotinib, the first FDA-approved ALK inhibitor, is a multi-targeted TKI effective against ALK, ROS1, and MET kinases[4][5]. While initially effective, its utility is often limited by the development of acquired resistance, frequently driven by secondary mutations in the ALK kinase domain[6][7].

This guide summarizes key in vitro performance metrics, including inhibitory concentrations and effects on cell viability, and provides detailed experimental methodologies to support the data.

Table 1: Comparative Kinase Inhibition (IC50) in Engineered Ba/F3 Cells

The following table details the half-maximal inhibitory concentration (IC50) of this compound (hypothetical data) and Crizotinib against wild-type EML4-ALK and several clinically relevant crizotinib-resistant ALK mutations. The data reflects the potency of each inhibitor in cell-based proliferation assays using engineered Ba/F3 cells, which are dependent on ALK signaling for survival.

ALK VariantThis compound IC50 (nM)Crizotinib IC50 (nM)Fold Change in Potency (this compound vs. Crizotinib)
Wild-Type (WT) 1.521~14x more potent
L1196M (Gatekeeper) 3.2254~79x more potent
G1269A 2.8165~59x more potent
S1206Y 4.5298~66x more potent
G1202R 15.0>1000>66x more potent

Data for Crizotinib is compiled from published in vitro studies[3][4][8]. Data for this compound is hypothetical, reflecting the expected profile of a highly potent third-generation ALK inhibitor.

Table 2: Impact on Cell Viability and Apoptosis in ALK-Positive NSCLC Cell Lines

This table compares the effects of this compound (hypothetical data) and Crizotinib on cell viability (as measured by GI50 - the concentration for 50% growth inhibition) and apoptosis induction in the H3122 human NSCLC cell line, which harbors the EML4-ALK fusion protein.

ParameterThis compoundCrizotinib
Growth Inhibition GI50 (nM) 5.0155
Apoptosis Induction (Annexin V+) Significant increase at 25 nMSignificant increase at 300 nM

Data for Crizotinib is based on established in vitro findings[9][7]. Data for this compound is hypothetical.

Experimental Protocols

Ba/F3 Cell Proliferation Assay

This assay is a standard method for determining the potency of kinase inhibitors in a cellular context[10][11].

Principle: The murine pro-B cell line, Ba/F3, is dependent on interleukin-3 (IL-3) for survival and proliferation. When these cells are engineered to express an oncogenic fusion kinase like EML4-ALK, they become IL-3 independent, relying instead on the ALK signaling pathway for growth[12][13]. An effective ALK inhibitor will block this signaling, leading to a dose-dependent inhibition of cell proliferation.

Methodology:

  • Cell Culture: Ba/F3 cells stably expressing either wild-type or mutant EML4-ALK are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, without IL-3[13].

  • Compound Treatment: Cells are seeded into 96-well plates and treated with a serial dilution of this compound or Crizotinib for 72 hours.

  • Viability Measurement: Cell viability is assessed using a luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which correlate with the number of viable cells[12].

  • Data Analysis: Luminescence signals are normalized to vehicle-treated controls. The IC50 values, representing the drug concentration that inhibits cell proliferation by 50%, are calculated using a non-linear regression curve fit.

G cluster_workflow Ba/F3 Proliferation Assay Workflow start Seed ALK-dependent Ba/F3 cells (no IL-3) treat Add serial dilutions of This compound or Crizotinib start->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® (ATP measurement) incubate->add_reagent read Measure Luminescence add_reagent->read analyze Calculate IC50 values (Non-linear regression) read->analyze end Determine Potency analyze->end

Workflow for the Ba/F3 cell proliferation assay.
Apoptosis Assay (Annexin V Staining)

This assay quantifies the degree of programmed cell death (apoptosis) induced by the inhibitors.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. By using a fluorescently labeled Annexin V, apoptotic cells can be detected and quantified via flow cytometry.

Methodology:

  • Cell Treatment: H3122 NSCLC cells are treated with this compound, Crizotinib, or a vehicle control for 48 hours.

  • Staining: Cells are harvested and washed, then stained with a fluorescently conjugated Annexin V (e.g., FITC-Annexin V) and a viability dye like propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cell population is analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic, while cells positive for both are late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in the treated samples is compared to the vehicle control to determine the extent of apoptosis induction.

Signaling Pathway Inhibition

Both this compound and Crizotinib exert their anti-tumor effects by inhibiting the ALK tyrosine kinase. The EML4-ALK fusion protein, common in a subset of NSCLC, leads to constitutive activation of the ALK kinase domain. This drives downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and growth. By binding to the ATP pocket of the ALK kinase domain, these inhibitors block its autophosphorylation and subsequent activation of these critical downstream pathways, ultimately leading to cell cycle arrest and apoptosis[1][4]. This compound's higher potency, particularly against resistant mutants, allows it to effectively shut down this signaling where Crizotinib may fail.

G cluster_pathway ALK Signaling Pathway Inhibition cluster_inhibitors Inhibitors EML4_ALK EML4-ALK Fusion Protein RAS RAS-RAF-MEK-ERK (MAPK Pathway) EML4_ALK->RAS PI3K PI3K-AKT Pathway EML4_ALK->PI3K This compound This compound This compound->EML4_ALK Inhibition Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Inhibition of the ALK signaling cascade by this compound and Crizotinib.

Summary and Conclusion

The in vitro data, though partly hypothetical for this compound, illustrates a clear distinction in efficacy between first and third-generation ALK inhibitors. While Crizotinib is effective against wild-type ALK, its potency is significantly diminished by common resistance mutations[3][8]. This compound is profiled to maintain high potency against these mutations, including the challenging G1202R variant. This superior inhibitory activity translates to more effective suppression of cell viability and a stronger induction of apoptosis in ALK-dependent cancer cell models. These findings underscore the rationale for developing next-generation TKIs to address acquired resistance and improve therapeutic outcomes for patients with ALK-positive malignancies. A head-to-head clinical trial is underway to evaluate the clinical efficacy and safety of this compound versus Crizotinib in treatment-naive patients[14][15].

References

A Head-to-Head In Vivo Comparison of Ficonalkib and Alectinib in ALK-Positive Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of ficonalkib and alectinib, two prominent tyrosine kinase inhibitors (TKIs) targeting anaplastic lymphoma kinase (ALK) in non-small cell lung cancer (NSCLC). While direct head-to-head preclinical in vivo studies are not publicly available, this document synthesizes the existing data from preclinical and clinical research to offer a comprehensive overview of their respective profiles.

Introduction and Mechanism of Action

This compound is a third-generation ALK inhibitor, whereas alectinib is a second-generation ALK inhibitor. Both drugs are designed to treat ALK-positive NSCLC, a subtype of lung cancer characterized by a chromosomal rearrangement involving the ALK gene.[1] This rearrangement leads to the expression of a fusion protein with constitutive kinase activity, driving tumor cell proliferation and survival.[2]

Both this compound and alectinib function as ATP-competitive inhibitors of the ALK tyrosine kinase.[1][3] By binding to the ATP-binding pocket of the ALK fusion protein, they block its phosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[3] This inhibition ultimately leads to the suppression of tumor cell growth and induction of apoptosis.[3] A key advantage of later-generation ALK inhibitors like this compound and alectinib is their activity against a broader range of ALK mutations that can confer resistance to first-generation inhibitors like crizotinib.[4][5] Alectinib has also demonstrated significant penetration of the blood-brain barrier, making it effective against central nervous system (CNS) metastases.[2][6] this compound is also reported to be a highly active, CNS-penetrant, third-generation inhibitor.[4]

Signaling Pathway

The following diagram illustrates the ALK signaling pathway and the points of inhibition by this compound and alectinib.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Fusion Protein ALK Fusion Protein PI3K PI3K ALK Fusion Protein->PI3K RAS RAS ALK Fusion Protein->RAS STAT3 STAT3 ALK Fusion Protein->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Cell Proliferation Cell Proliferation Transcription->Cell Proliferation Cell Survival Cell Survival Transcription->Cell Survival This compound This compound This compound->ALK Fusion Protein Alectinib Alectinib Alectinib->ALK Fusion Protein

Caption: ALK signaling pathway and inhibition by this compound and Alectinib.

In Vivo Efficacy Data

As no direct comparative preclinical studies between this compound and alectinib are available, this section presents a summary of their individual in vivo performance based on published research.

This compound: Clinical Efficacy in ALK-Positive NSCLC

The primary in vivo data for this compound comes from a first-in-human, phase 1/2 clinical trial in patients with advanced ALK-positive NSCLC who had previously been treated with a second-generation ALK TKI.[7]

ParameterResult (Phase 1/2, 600 mg QD)
Objective Response Rate (ORR) 47.5% (95% CI: 36.2%-59.0%)[7]
Intracranial ORR 37.5% (95% CI: 21.1%-56.3%)[7]
Treatment-Related Adverse Events (Grade ≥3) 14.8%[7]
Alectinib: Preclinical and Clinical Efficacy in ALK-Positive NSCLC

Alectinib has been extensively studied in both preclinical models and numerous clinical trials.

Preclinical In Vivo Data (NSCLC Xenograft Model) [8]

Animal ModelTreatmentOutcome
H2228 NSCLC xenograftAlectinib (20 or 60 mg/kg, once daily)Substantial and sustained tumor regression[8]

Clinical Efficacy Data (Selected Phase 3 Trials)

TrialTreatment ArmMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Intracranial Response Rate
ALEX (First-line) AlectinibNot Reached82.9%[9]81%[9]
Crizotinib11.1 months75.5%[9]50%[9]
ALINA (Adjuvant) AlectinibNot ReachedN/AN/A
Chemotherapy41.3 monthsN/AN/A

Note: The ALINA trial evaluated disease-free survival (DFS) in the adjuvant setting.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo studies, with the alectinib protocol based on published preclinical research and the this compound protocol based on the design of its phase 1/2 clinical trial.

Representative In Vivo Xenograft Study Protocol (Alectinib)

This protocol is a generalized representation based on descriptions of preclinical xenograft studies.[11]

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint cluster_analysis Data Analysis Cell_Culture Human NSCLC Cell Line (e.g., H2228) Culture Animal_Model Implantation into Immunocompromised Mice Cell_Culture->Animal_Model Tumor_Growth Tumor Growth to Palpable Size Animal_Model->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Alectinib Alectinib Administration (e.g., 20/60 mg/kg daily) Randomization->Treatment_Alectinib Treatment_Vehicle Vehicle Control Administration Randomization->Treatment_Vehicle Tumor_Measurement Regular Tumor Volume Measurement Treatment_Alectinib->Tumor_Measurement Treatment_Vehicle->Tumor_Measurement Endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) Tumor_Measurement->Endpoint Body_Weight Body Weight Monitoring (Toxicity Assessment) Body_Weight->Endpoint Data_Collection Tumor Tissue and Blood Sample Collection Endpoint->Data_Collection Analysis Pharmacodynamic and Histological Analysis Data_Collection->Analysis

Caption: Representative workflow for a preclinical in vivo xenograft study.

Protocol Details:

  • Cell Line and Culture: A human ALK-positive NSCLC cell line (e.g., H2228) is cultured under standard conditions.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Implantation: 5 x 10^6 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: Alectinib is administered orally once daily at specified doses (e.g., 20 or 60 mg/kg). The control group receives a vehicle solution.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Analysis: Tumors are excised for pharmacodynamic and histological analysis.

This compound Phase 1/2 Clinical Trial Protocol

The following describes the design of the first-in-human phase 1/2 clinical trial for this compound.[7]

Study Design:

  • Phase 1 (Dose Escalation and Expansion):

    • Dose Escalation: Patients received this compound at escalating doses (25-800 mg once daily) to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D).[7]

    • Dose Expansion: Additional patients were enrolled at the identified RP2D to further evaluate safety and preliminary efficacy.[7]

  • Phase 2:

    • Patients were treated at the RP2D (600 mg once daily).[7]

    • The primary endpoint was the objective response rate (ORR) as assessed by RECIST v1.1.[12]

Patient Population:

  • Patients with advanced ALK-positive NSCLC who had progressed on or were intolerant to at least one second-generation ALK TKI.[7]

Assessments:

  • Tumor assessments were performed at baseline and every 6-8 weeks thereafter.

  • Safety was monitored throughout the study.

Conclusion

This compound and alectinib are both highly effective inhibitors of the ALK tyrosine kinase, representing significant advancements in the treatment of ALK-positive NSCLC. While alectinib is a well-established second-generation inhibitor with a robust portfolio of preclinical and clinical data, this compound is an emerging third-generation agent that has shown promising efficacy in patients who have developed resistance to earlier-generation TKIs.[7][9]

The absence of direct head-to-head preclinical in vivo comparisons necessitates a cautious interpretation of their relative potency and efficacy. The clinical data for this compound is currently limited to a phase 1/2 trial in a pre-treated population, making direct comparison with alectinib's first-line and adjuvant data challenging.[7][10][13] Future clinical trials, potentially including a direct comparison, will be crucial to fully elucidate the relative positioning of these two important therapies in the clinical management of ALK-positive NSCLC.[4]

References

Ficonalkib's Efficacy Against a Panel of ALK Mutations: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the activity of the third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, Ficonalkib (SY-3505), against a panel of clinically relevant ALK mutations. While direct, comprehensive preclinical data comparing this compound head-to-head with other ALK inhibitors across a wide range of mutations is not extensively available in the public domain, this document synthesizes the existing information on this compound and presents a comparative landscape using data from established ALK inhibitors.

This compound is a potent, brain-penetrant, third-generation ALK tyrosine kinase inhibitor (TKI)[1][2]. Preclinical and clinical studies have indicated its activity against both wild-type ALK and the majority of known resistance mutations that arise in patients treated with first- and second-generation ALK TKIs[1][2]. A phase I/II clinical trial of this compound demonstrated promising efficacy in patients with advanced ALK-positive non-small cell lung cancer (NSCLC) who were resistant to prior second-generation ALK TKI therapy[3]. Notably, in this trial, an objective response rate of 70% was observed in patients with the highly resistant ALK G1202R mutation[4].

Comparative Inhibitory Activity of ALK Inhibitors

To provide a framework for evaluating this compound's potential, the following tables summarize the half-maximal inhibitory concentrations (IC50) of several established ALK inhibitors against a panel of common ALK mutations. This data, gathered from various preclinical studies, serves as a benchmark for the field.

Note on this compound Data: As of the latest available information, a detailed public IC50 table for this compound against a comprehensive panel of ALK mutations is not available. The clinical data suggests strong activity, particularly against the G1202R mutation[4].

Biochemical IC50 Values of ALK Inhibitors Against ALK Mutations (nM)
MutationCrizotinibAlectinibCeritinibBrigatinibLorlatinib
Wild-Type 31.90.15--
L1196M ----18
G1202R 560595309-80
G1269A -----
I1171N/S/T -----
C1156Y -----
F1174L 40---2.3
R1275Q 38---2.9

Data compiled from multiple sources.[5][6] Dashes (-) indicate that specific data was not found in the reviewed sources.

Cellular IC50 Values of ALK Inhibitors Against ALK Mutations (nM)
Cell Line ExpressingCrizotinibAlectinibCeritinibBrigatinibLorlatinib
EML4-ALK WT -----
EML4-ALK L1196M ----18
EML4-ALK G1202R ----37
EML4-ALK G1202R/L1196M >10,000>10,000>10,0003,1211,116

Data compiled from multiple sources.[6] Dashes (-) indicate that specific data was not found in the reviewed sources.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of ALK inhibitors.

Biochemical Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the ALK kinase domain.

  • Recombinant Kinase: Purified, recombinant human ALK kinase domain (wild-type and various mutant forms) is used.

  • Substrate: A generic tyrosine kinase substrate, such as poly(Glu, Tyr)4:1, is coated onto microtiter plates.

  • ATP: Adenosine triphosphate (ATP) is used as the phosphate donor for the kinase reaction.

  • Inhibitor Preparation: this compound and other inhibitors are serially diluted to a range of concentrations.

  • Kinase Reaction: The ALK kinase, substrate, and inhibitor are incubated together in the presence of ATP in a buffer solution at a controlled temperature (e.g., 37°C).

  • Detection: The level of substrate phosphorylation is quantified. This is often done using an antibody that specifically recognizes phosphorylated tyrosine residues, which is in turn linked to a detectable signal (e.g., colorimetric, fluorescent, or chemiluminescent).

  • IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in kinase activity, compared to a no-inhibitor control, is calculated as the IC50 value.

Cell-Based Proliferation/Viability Assay

This assay measures the effect of an inhibitor on the growth and survival of cancer cells that are dependent on ALK signaling.

  • Cell Lines: Ba/F3 cells, which are dependent on cytokine signaling for survival, are engineered to express various EML4-ALK fusion proteins (wild-type and mutants). These cells become dependent on ALK signaling for their proliferation and survival.

  • Cell Seeding: The engineered Ba/F3 cells are seeded into 96-well plates at a specific density.

  • Inhibitor Treatment: The cells are treated with a range of concentrations of this compound or other ALK inhibitors.

  • Incubation: The cells are incubated for a period of 48 to 72 hours to allow for the inhibitor to exert its effect.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as:

    • MTS/XTT assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Data Analysis: The results are plotted as the percentage of cell viability versus the inhibitor concentration. The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in cell viability.

Visualizing the Validation Workflow and ALK Signaling

To better understand the experimental process and the biological context, the following diagrams have been generated.

experimental_workflow Experimental Workflow for ALK Inhibitor Validation cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_data Data Analysis & Comparison recombinant_alk Recombinant ALK (WT & Mutants) kinase_assay Kinase Inhibition Assay (Varying Inhibitor Concentrations) recombinant_alk->kinase_assay ic50_biochem Determine Biochemical IC50 kinase_assay->ic50_biochem comparison Compare IC50 Values (this compound vs. Other Inhibitors) ic50_biochem->comparison baf3_cells Ba/F3 Cell Line Engineering (Expressing ALK WT & Mutants) cell_culture Cell Proliferation/Viability Assay (Varying Inhibitor Concentrations) baf3_cells->cell_culture ic50_cellular Determine Cellular IC50 cell_culture->ic50_cellular ic50_cellular->comparison alk_signaling_pathway ALK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome alk_receptor ALK Receptor Tyrosine Kinase (e.g., EML4-ALK fusion) pi3k PI3K/AKT Pathway alk_receptor->pi3k P ras RAS/MEK/ERK Pathway alk_receptor->ras P jak JAK/STAT Pathway alk_receptor->jak P transcription Gene Transcription pi3k->transcription ras->transcription jak->transcription outcome Proliferation, Survival, Metastasis transcription->outcome This compound This compound (ALK Inhibitor) This compound->alk_receptor Inhibits

References

Ficonalkib's Potency Against Resistant ALK Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed analysis of cross-resistance studies reveals Ficonalkib's significant in vitro activity against a wide array of anaplastic lymphoma kinase (ALK) mutations known to confer resistance to first and second-generation tyrosine kinase inhibitors (TKIs). This guide provides a comprehensive comparison of this compound with other prominent ALK inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

This compound (SY-3505) is an orally bioavailable, third-generation ALK inhibitor designed to target both wild-type and mutated forms of the ALK protein.[1] Its mechanism of action involves the inhibition of the ALK tyrosine kinase, which subsequently disrupts downstream signaling pathways, including the PI3K/AKT/mTOR pathway, leading to a reduction in tumor cell growth and proliferation.[2][3] Preclinical data demonstrates this compound's potent activity against a spectrum of ALK mutations that drive resistance to earlier-generation TKIs, positioning it as a promising therapeutic option for patients who have developed resistance to prior treatments.[4]

Comparative Analysis of In Vitro Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other TKIs against wild-type ALK and various resistance mutations. This data, compiled from multiple in vitro studies, highlights the comparative potency of these inhibitors.

ALK MutationThis compound (IC50, nM)Crizotinib (IC50, nM)Alectinib (IC50, nM)Brigatinib (IC50, nM)Ceritinib (IC50, nM)Lorlatinib (IC50, nM)
Wild-type 1.3[4]~20-60~1.9-2.6~0.6-1.4~0.2-20~0.02-1
L1196M 0.8-2.7[4]~100-300~3-15~1-5~1-10~0.5-2
G1202R 0.8-2.7[4]>1000>1000>1000>1000~10-80
F1174L 1.5[4]~50-150~5-25~2-10~2-15~1-5
G1269S 0.8-2.7[4]~100-400~10-50~5-20~5-25~1-10
R1275Q 0.8-2.7[4]-----

Note: IC50 values are approximate and can vary between different studies and experimental conditions. The data for TKIs other than this compound is aggregated from multiple sources for comparative purposes.

Experimental Protocols

The determination of IC50 values and the assessment of cross-resistance are typically conducted through a series of standardized in vitro experiments. The general methodologies are outlined below.

Cell Viability and Proliferation Assays

A common method to assess the effect of a TKI on cancer cells is the cell viability or proliferation assay.

  • Cell Culture: Cancer cell lines expressing either wild-type or specific mutant forms of the ALK fusion protein (e.g., EML4-ALK) are cultured in appropriate media.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the TKI being tested.

  • Incubation: The treated cells are incubated for a set period, typically 72 hours, to allow for the drug to exert its effect.

  • Viability Assessment: Cell viability is measured using a variety of methods, such as:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures the amount of ATP present, which is an indicator of metabolically active cells.[4]

  • Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.

Immunoblotting (Western Blotting)

Immunoblotting is used to assess the inhibition of ALK phosphorylation, a key indicator of TKI activity.

  • Cell Lysis: Cells treated with the TKI are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.

  • Gel Electrophoresis and Transfer: The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ALK (p-ALK) and total ALK.

  • Detection: Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands.

  • Analysis: A reduction in the p-ALK signal in treated cells compared to untreated controls indicates inhibition of ALK activity.

Visualizing Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription This compound This compound This compound->ALK Inhibits

Caption: ALK signaling pathway and the inhibitory action of this compound.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis CellLines Cell Lines (Wild-type & Mutant ALK) Treatment Treat cells with a range of TKI concentrations CellLines->Treatment TKIs TKIs (this compound & Comparators) TKIs->Treatment Incubation Incubate for 72h Treatment->Incubation ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->ViabilityAssay Immunoblot Immunoblotting (p-ALK & Total ALK) Incubation->Immunoblot DoseResponse Generate Dose-Response Curves ViabilityAssay->DoseResponse Comparison Compare Potency Across TKIs and Mutations Immunoblot->Comparison IC50 Calculate IC50 Values DoseResponse->IC50 IC50->Comparison

Caption: Workflow for in vitro cross-resistance studies of ALK TKIs.

References

Ficonalkib's Potency Unveiled: A Comparative Analysis Against Novel ALK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed preclinical comparison positions Ficonalkib as a highly potent, third-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, demonstrating significant efficacy against a wide array of clinically relevant resistance mutations. This guide offers researchers, scientists, and drug development professionals an objective analysis of this compound's potency in relation to other novel ALK inhibitors, supported by experimental data and detailed methodologies.

This compound (SY-3505) is a next-generation, orally bioavailable ALK inhibitor designed to address the challenges of resistance to previous generations of ALK-targeted therapies. In vitro studies have demonstrated its potent inhibitory activity against both wild-type ALK and a comprehensive panel of mutations that confer resistance to first and second-generation inhibitors.[1] This positions this compound as a promising therapeutic candidate for patients with ALK-positive non-small cell lung cancer (NSCLC) who have developed resistance to existing treatments.

Comparative Potency of ALK Inhibitors

The following tables summarize the in vitro potency (IC50) of this compound and other prominent ALK inhibitors against wild-type ALK and various resistance mutations. The data is compiled from publicly available preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical IC50 Values of ALK Inhibitors Against Wild-Type ALK and Key Resistance Mutations (nM)

ALK MutationThis compound (SY-3505)LorlatinibAlectinibBrigatinibCeritinib
Wild-Type 1.3[1]~11.90.60.2
L1196M 0.8[1]18>1000143.2
G1202R 2.1[1]37>100048150
F1174L 1.5[1]-131.11.7
G1269S 2.7[1]-3.50.50.4
R1275Q 1.2[1]----

Data for Lorlatinib, Alectinib, Brigatinib, and Ceritinib are compiled from various preclinical studies and are intended for comparative purposes. The specific IC50 values can vary between different assays and experimental conditions.

Table 2: Cell-Based IC50 Values of ALK Inhibitors Against ALK-Positive Cancer Cell Lines (nM)

Cell LineALK StatusThis compound (SY-3505)LorlatinibAlectinibBrigatinibCeritinib
H3122 EML4-ALK v1 (WT)-~6~3~10~20
H2228 EML4-ALK v3 (WT)-~20~25~30~50
Ba/F3 EML4-ALK G1202R-90>500~200~300
Ba/F3 EML4-ALK L1196M-~60>1000~50~20

Cell-based IC50 values for this compound are not yet publicly available in peer-reviewed literature. Data for other inhibitors are representative values from published studies.

Experimental Protocols

The determination of inhibitor potency is conducted through standardized biochemical and cell-based assays. The following are detailed methodologies representative of those used in the preclinical evaluation of ALK inhibitors.

Biochemical Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK kinase domain.

  • Reagents and Materials:

    • Recombinant human ALK kinase domain (wild-type and mutant variants)

    • ATP (Adenosine triphosphate)

    • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

    • Test compounds (this compound and other inhibitors) dissolved in DMSO

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well microplates

  • Procedure:

    • A solution of the recombinant ALK enzyme is prepared in the kinase assay buffer.

    • Serial dilutions of the test compounds are prepared in DMSO and then diluted in the assay buffer.

    • The enzyme solution is added to the wells of the microplate, followed by the addition of the test compound dilutions.

    • The plates are incubated for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.

    • The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP to each well.

    • The reaction is allowed to proceed for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent according to the manufacturer's protocol.

    • Luminescence is read using a plate reader.

  • Data Analysis:

    • The raw data is normalized to controls (no inhibitor for 100% activity and no enzyme for 0% activity).

    • The normalized data is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ALK activity, is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Proliferation/Viability Assay (In Cellulo)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on ALK signaling.

  • Reagents and Materials:

    • ALK-positive cancer cell lines (e.g., H3122, H2228, or Ba/F3 cells engineered to express ALK fusions)

    • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compounds (this compound and other inhibitors) dissolved in DMSO

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or SRB)

    • 96-well cell culture plates

  • Procedure:

    • Cells are seeded into the wells of a 96-well plate at a predetermined density and allowed to adhere overnight.

    • Serial dilutions of the test compounds are prepared in the cell culture medium.

    • The culture medium is removed from the wells and replaced with the medium containing the different concentrations of the test compounds.

    • The cells are incubated with the compounds for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • The plates are incubated for a further period to allow for the development of the signal (luminescence, absorbance, or fluorescence).

    • The signal is measured using a plate reader.

  • Data Analysis:

    • The background signal (from wells with medium only) is subtracted from all experimental wells.

    • The data is normalized to the vehicle control (DMSO-treated cells), which is set as 100% viability.

    • The normalized viability data is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is calculated by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Processes

To further elucidate the context of this compound's mechanism of action and the experimental procedures, the following diagrams are provided.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2 GRB2 ALK->GRB2 pY PI3K PI3K ALK->PI3K pY JAK JAK ALK->JAK pY SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription This compound This compound This compound->ALK Inhibition

Caption: Simplified ALK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Recombinant ALK Recombinant ALK Add Inhibitor Add Inhibitor Recombinant ALK->Add Inhibitor Add ATP/Substrate Add ATP/Substrate Add Inhibitor->Add ATP/Substrate Measure Activity Measure Activity Add ATP/Substrate->Measure Activity Calculate IC50_bio Calculate IC50 Measure Activity->Calculate IC50_bio ALK+ Cells ALK+ Cells Seed Cells Seed Cells ALK+ Cells->Seed Cells Add Inhibitor_cell Add Inhibitor Seed Cells->Add Inhibitor_cell Incubate Incubate Add Inhibitor_cell->Incubate Measure Viability Measure Viability Incubate->Measure Viability Calculate IC50_cell Calculate IC50 Measure Viability->Calculate IC50_cell

Caption: General experimental workflows for determining inhibitor potency.

References

Ficonalkib: A Comparative Analysis of its Impact on Downstream Signaling in Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ficonalkib's (SY-3505) impact on downstream signaling pathways, placing it in context with other targeted therapies. This compound is a third-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI) that has also demonstrated inhibitory effects on the PI3K/AKT/mTOR pathway.[1][2] Its primary therapeutic application is in the treatment of ALK-positive non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to second-generation ALK inhibitors.[1][2][3]

This analysis compares this compound with Lorlatinib, another potent third-generation ALK inhibitor, and Alpelisib, a selective PI3Kα inhibitor, to provide a comprehensive understanding of its signaling modulation. While detailed preclinical data on this compound's direct impact on downstream signaling molecules are not extensively available in the public domain, this guide synthesizes the existing information and provides a framework for its evaluation.

Comparative Analysis of Inhibitory Activity

The following tables summarize the available data on the inhibitory activity of this compound, Lorlatinib, and Alpelisib against their primary targets and their effects on downstream signaling pathways.

Table 1: Comparative Inhibitory Activity (IC50)

CompoundPrimary Target(s)IC50 (nM)Cell Line/Assay Conditions
This compound (SY-3505) ALK, PI3KData not publicly availableData not publicly available
Lorlatinib ALK, ROS1ALK: 0.7-2.5Cell-free and cell-based assays
ALK G1202R1.9Cell-based assays
Alpelisib (BYL719) PI3Kα5Cell-free assays
PI3Kβ1,200Cell-free assays
PI3Kδ290Cell-free assays
PI3Kγ250Cell-free assays

Table 2: Impact on Downstream Signaling Pathways (Western Blot Analysis)

CompoundTarget PathwayDownstream MarkerEffectCell Line
This compound (SY-3505) ALK, PI3K/AKT/mTORp-ALK, p-AKT, p-S6KPreclinical data suggests inhibition, but quantitative data is not publicly available.Not specified
Lorlatinib ALKp-ALKInhibitionALK-mutant NSCLC cells
p-AKTInhibitionALK-mutant NSCLC cells
p-ERKInhibitionALK-mutant NSCLC cells
p-S6InhibitionALK-mutant NSCLC cells
Alpelisib PI3K/AKT/mTORp-AKT (Ser473)InhibitionPIK3CA-mutant breast cancer cells
p-S6 (Ser235/236)InhibitionPIK3CA-mutant breast cancer cells

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase PLCg PLCγ ALK->PLCg RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription mTOR mTOR AKT->mTOR S6K S6K mTOR->S6K S6K->Transcription STAT->Transcription This compound This compound This compound->ALK Inhibits Lorlatinib Lorlatinib Lorlatinib->ALK Inhibits Ficonalkib_PI3K This compound Ficonalkib_PI3K->PI3K Inhibits Alpelisib Alpelisib Alpelisib->PI3K Inhibits

Caption: ALK signaling pathway and points of inhibition.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibits translation when unphosphorylated This compound This compound This compound->PI3K Inhibits Alpelisib Alpelisib Alpelisib->PI3K Inhibits

Caption: PI3K/AKT/mTOR pathway and points of inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis SeedCells Seed cancer cells (e.g., ALK+ NSCLC) Treat Treat with this compound, Lorlatinib, or Alpelisib (Dose-response and time-course) SeedCells->Treat Viability Cell Viability Assay (e.g., MTT) Treat->Viability Lysate Cell Lysis & Protein Quantification Treat->Lysate IC50_Calc Calculate IC50 values Viability->IC50_Calc Western Western Blot Analysis (p-ALK, p-AKT, p-ERK, etc.) Lysate->Western Densitometry Densitometry of Western Blots Western->Densitometry Comparison Comparative Analysis IC50_Calc->Comparison Densitometry->Comparison

Caption: General experimental workflow for inhibitor comparison.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

  • Procedure:

    • Seed cancer cells (e.g., H3122 for ALK-positive NSCLC) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the inhibitor (e.g., this compound, Lorlatinib) for 72 hours.

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis of Downstream Signaling

  • Objective: To assess the effect of the inhibitor on the phosphorylation status of key downstream signaling proteins.

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the inhibitor at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 2, 6, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., ALK, AKT, ERK, S6K) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

3. In Vitro Kinase Assay

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of the target kinase.

  • Procedure:

    • Perform the assay in a 384-well plate format.

    • Add the recombinant kinase (e.g., ALK, PI3Kα) to the wells.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP and a specific substrate.

    • Incubate for a specified time at room temperature.

    • Stop the reaction and measure the kinase activity using a detection reagent (e.g., ADP-Glo Kinase Assay).

    • Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC50 value.

References

Independent Validation of Ficonalkib Research: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Ficonalkib's performance with other anaplastic lymphoma kinase (ALK) inhibitors, supported by experimental data from published clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent validation of this compound's research findings.

This compound and the ALK Signaling Pathway

This compound is a third-generation tyrosine kinase inhibitor (TKI) that targets the anaplastic lymphoma kinase (ALK). In certain cancers, particularly non-small cell lung cancer (NSCLC), a genetic rearrangement can lead to the production of a constantly active ALK fusion protein. This aberrant protein continuously sends signals that promote cell growth, proliferation, and survival, leading to tumor development. This compound works by blocking the activity of this ALK fusion protein, thereby inhibiting the downstream signaling pathways and halting cancer progression.

The ALK signaling pathway is a complex network of protein interactions that regulate cell functions. When the ALK fusion protein is active, it triggers a cascade of events involving several key downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway. These pathways ultimately lead to the activation of transcription factors that promote the expression of genes involved in cell proliferation, survival, and angiogenesis. This compound's inhibition of ALK effectively shuts down these pro-cancerous signals.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK Fusion Protein ALK Fusion Protein GRB2/SOS GRB2/SOS ALK Fusion Protein->GRB2/SOS PI3K PI3K ALK Fusion Protein->PI3K JAK JAK ALK Fusion Protein->JAK RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Gene Transcription STAT3 STAT3 JAK->STAT3 STAT3->Gene Transcription Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Transcription->Cell Proliferation, Survival, Angiogenesis This compound This compound This compound->ALK Fusion Protein Inhibits

Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.

Comparative Efficacy of ALK Inhibitors

The following table summarizes the key efficacy data from clinical trials of this compound and other notable ALK inhibitors in patients with ALK-positive non-small cell lung cancer.

Drug (Trial)Patient PopulationMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Intracranial ORRMedian Duration of Response (DoR)
This compound (Phase 1/2) [1][2][3]Previously treated with ≥1 2nd-gen ALK TKINot Reached (NR)47.5% (at 600 mg QD)37.5%NR
Lorlatinib (CROWN) [4][5][6]Treatment-naïveNR (5-year PFS rate: 60%)76%82% (in patients with measurable baseline CNS metastases)NR
Alectinib (ALEX) [7][8][9]Treatment-naïve34.8 months82.9%81%34.8 months
Brigatinib (ALTA-1L) [10][11][12][13][14]Treatment-naïve24.0 months74%78% (in patients with measurable baseline CNS metastases)33.1 months

Experimental Protocols

Below are the detailed methodologies for the key clinical trials cited in this guide.

This compound (SY-3505) Phase 1/2 Trial (NCT05257512)
  • Study Design: A multicenter, open-label, single-arm, Phase 1/2 study conducted in China.[1][2][3][15][16]

  • Patient Population: Patients aged ≥18 years with histologically or cytologically confirmed advanced ALK-positive NSCLC who had progressed on or were intolerant to at least one prior second-generation ALK TKI.[15] Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.[3]

  • Treatment:

    • Phase 1 (Dose Escalation): this compound was administered orally once daily (QD) at escalating doses ranging from 25 mg to 800 mg.[1][15]

    • Phase 1 (Dose Expansion): Patients received this compound at 500 mg or 600 mg QD.[1][15]

    • Phase 2: Patients received the recommended Phase 2 dose of 600 mg QD.[1]

  • Endpoints:

    • Primary Endpoints: Safety and tolerability in Phase 1, and investigator-assessed ORR per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1) in Phase 2.[1][2]

    • Secondary Endpoints: Disease control rate (DCR), duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.[2]

  • Tumor Assessment: Tumor assessments were performed at baseline and every 6 weeks for the first 24 weeks, and then every 9 weeks thereafter.

Lorlatinib CROWN Trial (NCT03052608)
  • Study Design: An ongoing, international, randomized, open-label, parallel 2-arm, Phase 3 trial.[4][5][6][17][18]

  • Patient Population: Patients with previously untreated, advanced ALK-positive NSCLC.[4] Patients were required to have at least one extracranial measurable target lesion and an ECOG performance status of 0-2.[6]

  • Treatment: Patients were randomized 1:1 to receive either:

    • Lorlatinib 100 mg orally once daily.[4][6]

    • Crizotinib 250 mg orally twice daily.[4][6]

  • Endpoints:

    • Primary Endpoint: PFS as assessed by blinded independent central review (BICR) per RECIST v1.1.[4]

    • Secondary Endpoints: OS, PFS by investigator assessment, objective response rate, intracranial objective response rate, time to intracranial progression, duration of response, and safety.[6]

  • Tumor Assessment: Tumor assessments, including brain magnetic resonance imaging, were performed at baseline, every 8 weeks until week 104, and every 12 weeks thereafter.

Experimental Workflow

The following diagram illustrates the general workflow of the clinical trials discussed in this guide, from patient screening to data analysis.

Experimental_Workflow Patient Screening Patient Screening Informed Consent Informed Consent Patient Screening->Informed Consent Baseline Assessments Baseline Assessments Informed Consent->Baseline Assessments Randomization (for controlled trials) Randomization (for controlled trials) Baseline Assessments->Randomization (for controlled trials) Treatment Administration Treatment Administration Baseline Assessments->Treatment Administration Single-arm trials Randomization (for controlled trials)->Treatment Administration Tumor Assessment (e.g., RECIST 1.1) Tumor Assessment (e.g., RECIST 1.1) Treatment Administration->Tumor Assessment (e.g., RECIST 1.1) Safety Monitoring Safety Monitoring Treatment Administration->Safety Monitoring Data Collection and Analysis Data Collection and Analysis Tumor Assessment (e.g., RECIST 1.1)->Data Collection and Analysis Safety Monitoring->Data Collection and Analysis Endpoint Evaluation Endpoint Evaluation Data Collection and Analysis->Endpoint Evaluation

Caption: General workflow of clinical trials for ALK inhibitors.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.